molecular formula C15H19NO3 B2357147 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone CAS No. 887201-59-4

1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Numéro de catalogue: B2357147
Numéro CAS: 887201-59-4
Poids moléculaire: 261.321
Clé InChI: IQSCOAFBAUKCBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.321. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)16-8-6-15(7-9-16)10-13(18)12-4-2-3-5-14(12)19-15/h2-5,13,18H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCOAFBAUKCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unveiling the Pharmacological Versatility of Spiro[chroman-2,4'-piperidine] Derivatives: Mechanisms, Targets, and Experimental Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The spiro[chroman-2,4'-piperidine] scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a rigid, three-dimensional spirocyclic core, this structure allows for the highly precise spatial orientation of functional substituents[1]. As a Senior Application Scientist, I have observed that this conformational restriction minimizes entropic penalties during receptor binding, making these derivatives exceptionally potent ligands across a diverse array of biological targets, including epigenetic enzymes, metabolic regulators, and G-protein coupled receptors (GPCRs).

This whitepaper dissects the core mechanisms of action of spiro[chroman-2,4'-piperidine] derivatives, provides a synthesis of their quantitative physicochemical properties, and establishes field-proven, self-validating experimental protocols for evaluating their efficacy.

Core Mechanisms of Action

The biological utility of spiro[chroman-2,4'-piperidine] analogs is dictated by their specific peripheral substitutions, which direct the core scaffold toward distinct signaling cascades.

Epigenetic Modulation via HDAC Inhibition (Oncology)

A primary mechanism of action for specific spiro[chroman-2,4'-piperidine] analogs is the competitive inhibition of Histone Deacetylases (HDACs)[2]. By blocking the removal of acetyl groups from lysine residues on histone tails, these compounds induce chromatin hyperacetylation.

Causality in Action: The transition to a relaxed, open chromatin structure facilitates the transcriptional re-expression of silenced tumor suppressor genes[2]. Phenotypically, this drives cancer cells into G2/M cell cycle arrest and subsequent apoptosis[2]. Furthermore, highlights that HDAC inhibition by these analogs can downregulate drug efflux pumps (like P-glycoprotein), effectively re-sensitizing multi-drug resistant cancer cells to conventional chemotherapeutics[2].

HDAC_Pathway Spiro Spiro[chroman-2,4'-piperidine] Derivative HDAC Histone Deacetylase (HDAC) Spiro->HDAC Competitive Inhibition Chromatin Chromatin Hyperacetylation (Open Structure) HDAC->Chromatin Prevents Deacetylation GeneExp Tumor Suppressor Gene Expression Chromatin->GeneExp Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Response

Caption: Hypothesized signaling pathway for overcoming drug resistance via HDAC inhibition.

Metabolic Regulation via ACC Inhibition (Metabolic Disorders)

Spirochromanone derivatives have been heavily patented and validated as potent inhibitors of Acetyl-CoA Carboxylase (ACC1 and ACC2)[3]. ACC is the rate-limiting enzyme in de novo lipogenesis, responsible for converting acetyl-CoA to malonyl-CoA.

Causality in Action: Inhibiting ACC1 (cytosolic) halts fatty acid synthesis, while inhibiting ACC2 (mitochondrial) reduces malonyl-CoA levels[3]. Because malonyl-CoA is a negative regulator of carnitine palmitoyltransferase-1 (CPT-1), its depletion directly accelerates fatty acid oxidation[3]. This dual mechanism makes spiro-derivatives highly attractive for treating type 2 diabetes, obesity, and metabolic syndrome[3].

GPCR Agonism: 5-HT2C and GPR119 (Neurology & Endocrinology)

The spiro scaffold is highly adept at modulating GPCRs due to its structural mimicry of endogenous monoamines.

  • 5-HT2C Receptor Agonism: Specific derivatives act as potent partial agonists at the 5-HT2C receptor, initiating a Gq-protein signaling cascade (via Phospholipase C) that is critical for the treatment of anxiety and related neurological disorders[1].

  • GPR119 Agonism: Other novel derivatives target GPR119, a Gs-coupled receptor. Activation leads to increased intracellular cyclic AMP (cAMP), which directly potentiates glucose-stimulated insulin secretion in pancreatic β-cells.

GPCR_Pathway cluster_Gq Neurological Target cluster_Gs Metabolic Target Ligand Spiro Derivative (Agonist) HT2C 5-HT2C Receptor Ligand->HT2C Binds GPR119 GPR119 Receptor Ligand->GPR119 Binds Gq Gq Protein / PLC HT2C->Gq Anxiety Anxiety Relief Gq->Anxiety Gs Gs Protein / cAMP GPR119->Gs Insulin Insulin Secretion Gs->Insulin

Caption: Divergent GPCR signaling activated by spiro[chroman-2,4'-piperidine] derivatives.

Quantitative Physicochemical and Pharmacological Data

To facilitate rational drug design, the following table synthesizes the foundational physicochemical properties and pharmacological metrics of the spiro[chroman-2,4'-piperidine] core and its functionalized derivatives[4],.

Compound / DerivativeMolecular FormulaMW ( g/mol )Primary Target / IndicationKey Quantitative Metric
Spiro[chroman-2,4'-piperidine] C₁₃H₁₇NO203.28Core ScaffoldN/A
Spiro[chroman-2,4'-piperidin]-4-one C₁₃H₁₅NO₂217.26Synthetic IntermediateLogP: 1.774; TPSA: 38.33 Ų
Spirochromanone Analogs VariesVariesACC1 / ACC2 (Metabolic)IC50 typically in low µM range
Spiro[chromene-2,4'-piperidine] VariesVaries5-HT2C (Neurological)EC50 in nM range
(+)-Calanolide A Analogs VariesVariesM. tuberculosis H37RvMIC: 3.13 - 25 mg/mL

Self-Validating Experimental Methodologies

In advanced pharmacology, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems , ensuring that any observed biological activity is strictly due to on-target mechanisms[2].

Fluorometric HDAC Inhibition Profiling

To evaluate the epigenetic modulation capacity of spiro derivatives, a kinetic fluorometric assay is preferred over end-point colorimetric methods to eliminate background artifacts.

  • Step 1: Cell Culture & Compound Treatment: Culture target cancer cells (e.g., HeLa or HCT116) in exponential growth phase. Causality: Exponentially growing cells possess peak baseline HDAC activity, providing the widest dynamic range to measure inhibition[2].

  • Step 2: Non-Denaturing Lysis: Extract proteins using a mild, NP-40-based lysis buffer. Causality: Denaturing agents (like SDS) will unfold the HDAC enzymes, destroying their catalytic pockets and rendering the functional assay useless.

  • Step 3: Fluorogenic Substrate Incubation: Introduce a substrate containing an acetylated lysine coupled to a fluorophore. Causality: Active HDACs deacetylate the lysine, sensitizing the substrate so a developer solution can cleave and release the fluorophore. This two-step process ensures fluorescence is strictly dependent on specific deacetylation.

  • Step 4: Self-Validation (The Control Matrix):

    • No-Enzyme Control: Establishes baseline substrate stability.

    • Vehicle Control (DMSO): Establishes 100% uninhibited enzyme activity.

    • Positive Control (Vorinostat/SAHA): Validates assay sensitivity. Trustworthiness Check: If the positive control fails to yield its known IC50, the entire plate must be invalidated due to compromised reagent integrity.

Workflow Step1 Cell Culture & Treatment Step2 Lysis & Protein Extraction Step1->Step2 Step3 Fluorometric Substrate Incubation Step2->Step3 Step4 Fluorescence Quantification Step3->Step4 Step5 IC50 Calculation & Validation Step4->Step5

Caption: Self-validating experimental workflow for evaluating HDAC inhibition and calculating IC50.

Competitive Radioligand Binding for GPCRs (5-HT2C)

To confirm the affinity of spiro derivatives for neurological GPCR targets, a competitive displacement assay is utilized[1].

  • Step 1: Membrane Fractionation: Homogenize brain tissue in 50 mM Tris-HCl and centrifuge at 48,000 x g at 4°C[1]. Causality: High-speed centrifugation isolates the lipid membrane fraction where GPCRs reside, effectively washing away cytosolic proteins that cause non-specific binding noise[1].

  • Step 2: Radioligand Displacement: Incubate the membranes with a fixed concentration of a tritiated ligand (e.g., [3H]-Mesulergine) and varying log-concentrations of the spiro derivative. Causality: This competitive setup directly measures the compound's affinity (Ki) for the orthosteric binding site.

  • Step 3: Self-Validation (Non-Specific Binding): Include wells containing a massive excess (10 µM) of an unlabeled competitor (e.g., mianserin). Trustworthiness Check: Total binding minus this non-specific binding (NSB) yields the specific binding. If NSB exceeds 30% of total binding, the washing protocol is insufficient and the data cannot be trusted.

Sources

The Biological Activity of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone: A Technical Guide to Spiro-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The spiro[chroman-2,4'-piperidine] scaffold is a privileged, rigid three-dimensional pharmacophore that has garnered significant attention in modern drug discovery [1]. By locking the chroman and piperidine rings into an orthogonal spirocyclic arrangement, this core provides precise spatial orientation of functional groups, minimizing entropic penalties upon target binding.

The specific derivative 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone incorporates two critical modifications that dictate its biological activity profile:

  • N-Acetylation (1'-yl ethanone): Capping the piperidine nitrogen with an acetyl group neutralizes the basicity of the amine. This shifts the molecule's profile away from classical basic-amine GPCR ligands (which often require a protonated nitrogen for an ionic bridge with conserved aspartate residues) toward targets that favor neutral, hydrogen-bond accepting moieties, such as enzyme active sites or allosteric GPCR pockets.

  • 4-Hydroxyl Substitution: The introduction of a hydroxyl group at the 4-position of the chroman ring provides a potent hydrogen bond donor/acceptor. This is critical for anchoring the molecule within polar sub-pockets of target proteins, significantly altering its selectivity profile compared to unsubstituted analogs.

This technical guide synthesizes the mechanistic pathways, quantitative activity profiles, and empirical validation protocols for this class of compounds, focusing on their primary biological targets: 5-HT2C receptors, GPR119, and Acetylcholinesterase (AChE) [1][2][3].

Primary Biological Targets & Mechanistic Pathways

Serotonin 5-HT2C Receptor Modulation

Spiro[chroman-2,4'-piperidine] derivatives are well-documented as potent modulators of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) implicated in anxiety, depression, and metabolic regulation [1]. While basic amines typically act as orthosteric agonists, N-acetylated derivatives like 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone are frequently investigated as partial agonists or allosteric modulators. These compounds exhibit a strong bias toward the Gq signaling pathway over the β -arrestin pathway, triggering phospholipase C (PLC) activation, PIP2 cleavage, and subsequent intracellular calcium flux [2].

GqPathway Ligand Spiro-Piperidine Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Alpha Subunit Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 Cleavage PLC->PIP2 Catalyzes Ca2 Intracellular Ca2+ Release PIP2->Ca2 Triggers

Caption: Gq-protein signaling cascade initiated by 5-HT2C receptor spiro-piperidine modulators.

GPR119 Agonism for Metabolic Disorders

Novel spiro[chromane-2,4'-piperidine] derivatives have been discovered as potent, orally bioavailable agonists for G-protein-coupled receptor 119 (GPR119) [2]. GPR119 is coupled to the G α s protein. Activation by the spiro-scaffold leads to increased intracellular cyclic AMP (cAMP) levels, which in pancreatic β -cells potentiates glucose-stimulated insulin secretion, making this scaffold highly relevant for Type 2 Diabetes research [3].

Acetylcholinesterase (AChE) Inhibition

The rigid spatial geometry of the spiro[chroman-2,4'-piperidine] core, combined with the hydrogen-bonding capacity of the 4-hydroxyl group, makes this scaffold an excellent candidate for inhibiting enzymes like AChE [2]. The N-acetyl group allows the molecule to penetrate the narrow, hydrophobic gorge of AChE, while the 4-hydroxyl group interacts with the catalytic triad (Ser203, His447, Glu327), effectively blocking the hydrolysis of acetylcholine. This mechanism is a cornerstone in developing therapeutics for Alzheimer's disease [1].

Quantitative Data Summary

To provide context for the biological activity of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone and its structural analogs, the following table summarizes representative pharmacological data for the spiro[chroman-2,4'-piperidine] class across key targets.

Biological TargetAssay TypeRepresentative Activity RangePharmacological RoleClinical Relevance
5-HT2C Receptor FLIPR Calcium Assay EC50​ : 10 nM - 1.5 μ MPartial Agonist / ModulatorAnxiety, Obesity
GPR119 cAMP Accumulation EC50​ : 50 nM - 3.0 μ MAgonistType 2 Diabetes
AChE Ellman's Colorimetric IC50​ : 0.5 μ M - 15 μ MReversible InhibitorAlzheimer's Disease
HDAC Fluorometric Assay IC50​ : 1.0 μ M - 25 μ MEnzyme InhibitorOncology

Note: Specific IC50​ / EC50​ values are highly dependent on the exact stereochemistry and substitution patterns of the tested analog.

Experimental Methodologies & Protocols

As an application scientist, I emphasize that robust data relies on self-validating experimental systems. The following protocols detail how to evaluate the biological activity of this compound, integrating causality and strict control measures.

Protocol 1: FLIPR Calcium Assay for 5-HT2C Activation

This assay quantifies the Gq-coupled receptor activation by measuring intracellular calcium release. We utilize Fluo-4 AM, a calcium-sensitive dye whose fluorescence increases >100-fold upon binding Ca2+ , providing the high signal-to-noise ratio required for GPCR screening [1].

Step-by-Step Workflow:

  • Cell Preparation: Seed Flp-In T-rex293 cells stably expressing the human 5-HT2C receptor into black-walled, clear-bottom 96-well plates at 50,000 cells/well. Causality: Black walls prevent well-to-well optical crosstalk, while clear bottoms allow bottom-read fluorescence detection.

  • Dye Loading: Remove culture medium. Add 100 μ L of Fluo-4 AM dye solution (prepared in Hanks' Balanced Salt Solution with 20 mM HEPES) to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare a 10 mM stock of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone in DMSO. Perform serial dilutions in assay buffer.

    • Self-Validating Controls: Include Serotonin as a positive control (validates receptor responsiveness) and 0.1% DMSO as a vehicle negative control (establishes baseline).

  • Data Acquisition: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR). Excite at ~488 nm and monitor emission at ~525 nm. Establish a 15-second baseline, then automatically inject 50 μ L of the test compound. Record peak fluorescence over 3 minutes.

Protocol 2: AChE Inhibition Assay (Ellman's Method)

This colorimetric assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm [1].

Step-by-Step Workflow:

  • Reagent Setup: Prepare 0.1 M Phosphate Buffer (pH 8.0). Prepare 10 mM DTNB and 10 mM ATCI in the buffer.

  • Equilibration: In a 96-well microplate, combine 20 μ L of the spiro-piperidine test compound (at varying concentrations) with 20 μ L of AChE enzyme solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced.

  • Indicator Addition: Add 10 μ L of DTNB solution to each well.

  • Reaction Initiation: Add 10 μ L of ATCI substrate to initiate the reaction.

  • Kinetic Measurement: Immediately measure absorbance at 412 nm using a microplate reader. Record readings every 60 seconds for 10 minutes. Calculate the IC50​ based on the reduction in the reaction velocity compared to the uninhibited control.

AChEWorkflow Step1 Combine AChE & Spiro-Piperidine Inhibitor Step2 Incubate (15 min, 37°C) Establish Equilibrium Step1->Step2 Step3 Add DTNB (Colorimetric Indicator) Step2->Step3 Step4 Add ATCI Substrate Initiate Reaction Step3->Step4 Step5 Measure Absorbance (412 nm) Quantify Inhibition Step4->Step5

Caption: Step-by-step workflow for the colorimetric evaluation of AChE inhibition (Ellman's method).

References

Structure-Activity Relationship (SAR) of Spiro[chroman-2,4'-piperidin]-4-one Analogs: A Dual-Target Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Architecture

The spiro[chroman-2,4'-piperidin]-4-one scaffold represents a highly privileged, three-dimensional pharmacophore in modern drug discovery. Unlike flat, heteroaromatic systems that often suffer from poor solubility and promiscuous binding, the spirocyclic core projects functional groups across multiple vectors. This structural rigidity minimizes the entropic penalty upon target binding while improving physicochemical properties (e.g., Fsp3 character).

Historically, functionalization of the piperidine nitrogen (N-1') and the chromanone aromatic ring has yielded potent Acetyl-CoA Carboxylase (ACC) inhibitors for metabolic diseases [1]. However, recent breakthroughs in 2026 have revealed that specific substitutions—particularly the introduction of a thiophene moiety at the C-7 position—shift the scaffold's affinity toward the colchicine-binding site of tubulin, generating potent microtubule destabilizing agents (MDAs) for oncology [2].

This technical guide dissects the structure-activity relationship (SAR) governing this dual-target divergence, providing application scientists with the mechanistic rationale and validated protocols necessary for advancing spirochromanone-based therapeutics.

MOA Spiro Spiro[chroman-2,4'-piperidin]-4-one Core SubACC N-1' Acylation / C-6 Arylation Spiro->SubACC SubTub C-7 Thiophene / N-1' Unsubstituted Spiro->SubTub ACC Acetyl-CoA Carboxylase (ACC1/2) Inhibition SubACC->ACC Tubulin Tubulin Colchicine-Site Binding SubTub->Tubulin Metabolic Decreased Malonyl-CoA (Metabolic Syndrome) ACC->Metabolic Oncology Microtubule Destabilization (Oncology) Tubulin->Oncology

Divergent SAR pathways of the spiro[chroman-2,4'-piperidin]-4-one scaffold.

SAR Axis I: Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA Carboxylases (ACC1 and ACC2) are biotin-dependent enzymes that catalyze the irreversible carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a critical building block for long-chain fatty acids and a potent allosteric inhibitor of carnitine palmitoyltransferase-1 (CPT-1). Inhibiting ACC therefore suppresses lipogenesis and promotes fatty acid oxidation, offering a therapeutic avenue for type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) [1].

Mechanistic SAR Drivers

To achieve potent ACC inhibition, the spirochromanone core must be functionalized to occupy the large, lipophilic carboxyltransferase (CT) domain of the enzyme:

  • N-1' Functionalization (The Anchor): The piperidine nitrogen must be capped, typically via acylation or sulfonylation. Bulky, heteroaromatic acyl groups (e.g., 4,8-dimethoxyquinolin-2-yl carbonyl or 1-cyclopropyl-5-methoxyisoquinolin-7-yl carbonyl) provide optimal pi-stacking and hydrophobic interactions within the CT domain.

  • C-6 Substitution (The Modulator): Substitution at the C-6 position of the chromanone ring with carboxylic acids, tetrazoles, or nicotinates significantly enhances binding affinity. These acidic moieties form critical hydrogen bonds with the backbone amides of the ACC active site.

Quantitative Data Summary: ACC Inhibitors
Compound DerivativeN-1' SubstitutionC-6 SubstitutionPrimary TargetTherapeutic Indication
Analog A 4,8-dimethoxyquinolin-2-yl carbonyl1H-tetrazol-5-ylACC1 / ACC2Hyperlipemia / Obesity
Analog B 1-cyclopropyl-5-methoxyisoquinolin-7-yl carbonylNicotinic acid sodium saltACC1 / ACC2Type 2 Diabetes
Analog C 8-cyclopropyl-4-methoxyquinolin-2-yl carbonylNicotinic acidACC1 / ACC2Metabolic Syndrome

(Data synthesized from patent literature regarding spirochromanone ACC inhibitors[1])

SAR Axis II: Microtubule Destabilization (The Cst-17 Breakthrough)

In a significant 2026 discovery, researchers identified that altering the substitution pattern of the spirochromanone core pivots its bioactivity from metabolic enzymes to the cytoskeleton [2]. Microtubules, composed of α

  • and β -tubulin heterodimers, are highly dynamic structures essential for mitosis.
Mechanistic SAR Drivers

The compound Cst-17 (7-(5-((amino)methyl)thiophen-2-yl)spiro[chroman-2,4'-piperidin]-4-one hydrochloride) exemplifies this novel SAR:

  • C-7 Thiophene Ring: Moving the substitution from C-6 to C-7 and introducing a thiophene ring allows the molecule to perfectly occupy the hydrophobic pocket adjacent to the colchicine-binding site at the α/β -tubulin interface.

  • Basic Piperidine Nitrogen: Unlike ACC inhibitors, which require N-1' acylation, MDAs benefit from an unsubstituted, basic piperidine amine (often formulated as a hydrochloride salt). At physiological pH, this protonated amine forms a critical electrostatic salt bridge with acidic residues (e.g., Glu254) in the tubulin binding pocket.

  • Cellular Consequence: Binding of Cst-17 prevents tubulin polymerization, leading to the collapse of the mitotic spindle, G2/M phase cell cycle arrest, alteration of the mitochondrial membrane potential (MMP), and caspase-dependent apoptosis in HeLa cells [2].

Quantitative Data Summary: Cst-17 Tubulin Inhibition
ParameterValueCausality / Implication
HeLa Cell Cytotoxicity (IC 50​ ) 9.03 ± 1.13 µMPotent anti-proliferative effect in cervical carcinoma.
A549 Cell Cytotoxicity (IC 50​ ) 9.33 ± 0.60 µMBroad-spectrum efficacy in lung adenocarcinoma.
Tubulin Polymerization (IC 50​ ) 16 ± 4 µMDirect evidence of target engagement (MDA mechanism).
Colchicine Site Binding (K d​ ) 10.98 ± 1.32 µMConfirms competitive binding at the α/β interface.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to prove causality.

Protocol A: Tubulin Polymerization Light Scattering Assay

Purpose: To quantify the ability of spirochromanone analogs (e.g., Cst-17) to inhibit the spontaneous assembly of tubulin heterodimers into microtubules.

Causality Principle: Microtubule polymers scatter light at 350 nm due to the Rayleigh-Gans-Debye effect, whereas unpolymerized tubulin monomers do not. A decrease in absorbance directly correlates with destabilization.

  • Preparation: Purify tubulin from goat brain tissue via temperature-dependent cycles of assembly and disassembly to ensure >95% purity.

  • Reaction Mixture: In a pre-warmed 96-well UV-transparent plate, combine 10 µM purified tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl 2​ , pH 6.8).

  • Compound Addition: Add the spirochromanone analog (e.g., Cst-17) at varying concentrations (1 µM to 50 µM).

    • Self-Validation Control 1 (Negative): Vehicle only (DMSO < 1%) to establish the maximum polymerization baseline.

    • Self-Validation Control 2 (Positive): 10 µM Colchicine to establish the maximum inhibition baseline.

  • Initiation: Add 1 mM GTP to all wells to initiate polymerization.

  • Kinetic Read: Immediately transfer the plate to a spectrophotometer maintained at 37°C. Measure absorbance at 350 nm every 30 seconds for 20 minutes.

  • Data Analysis: Calculate the IC 50​ by plotting the steady-state absorbance (at t=20 min) against the log concentration of the inhibitor.

Workflow Step1 1. Tubulin Purification (Goat Brain) Step2 2. Compound + GTP (PEM Buffer, 37°C) Step1->Step2 Step3 3. Spectrophotometry (Absorbance 350 nm) Step2->Step3 Step4 4. IC50 Calculation Step3->Step4

Workflow for the Tubulin Polymerization Light Scattering Assay.

Protocol B: ACC Enzymatic Inhibition Assay (Radiometric)

Purpose: To evaluate the inhibitory potency of N-1' acylated spirochromanones against ACC1/ACC2.

Causality Principle: ACC catalyzes the incorporation of bicarbonate into acetyl-CoA to form malonyl-CoA. By using [ 14 C]NaHCO 3​ , the amount of radioactive malonyl-CoA produced is directly proportional to enzyme velocity.

  • Reaction Setup: In a microfuge tube, prepare 50 µL of reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 10 mM potassium citrate, and 2 mM DTT.

  • Enzyme & Inhibitor: Add 10 nM of recombinant human ACC1 or ACC2. Add the spirochromanone inhibitor at desired concentrations.

    • Self-Validation Control: Add 5 µg of Avidin to a separate control tube. Because ACC is biotin-dependent, avidin will sequester the biotin cofactor, completely quenching true ACC activity. If signal persists in the avidin tube, it indicates a false-positive background artifact.

  • Substrate Addition: Initiate the reaction by adding 50 µM Acetyl-CoA, 2 mM ATP, and 1 mM [ 14 C]NaHCO 3​ (specific activity 50 mCi/mmol).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 10 µL of 10% HCl. (The acid stops the enzyme and volatilizes unreacted [ 14 C]NaHCO 3​ as 14 CO 2​ gas).

  • Evaporation & Counting: Dry the samples under a gentle stream of nitrogen to ensure complete removal of background 14 CO 2​ . Resuspend the residue in 20 µL water, add 200 µL of scintillation fluid, and quantify the non-volatile[ 14 C]malonyl-CoA using a liquid scintillation counter.

Conclusion

The spiro[chroman-2,4'-piperidin]-4-one scaffold is a masterclass in structural versatility. By manipulating the electronic and steric properties of the N-1' and C-6/C-7 positions, drug development professionals can precisely tune the molecule's trajectory. Acylation at N-1' combined with C-6 acidic moieties drives the scaffold toward metabolic regulation via ACC inhibition. Conversely, preserving the basicity of the piperidine ring while introducing a C-7 thiophene (as seen in Cst-17) unlocks potent anti-cancer properties via microtubule destabilization. Understanding these SAR boundaries is critical for the rational design of next-generation therapeutics.

References

  • Spirochromanone derivatives as acetyl coenzyme a carboxylase (acc)
  • Source: Taylor & Francis (Journal of Biomolecular Structure and Dynamics, 2026)

In Silico Modeling of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone Receptor Binding: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

For: Researchers, scientists, and drug development professionals

Executive Summary

The intersection of computational chemistry and molecular biology has revolutionized modern drug discovery, providing powerful tools to predict and analyze molecular interactions at an atomic level.[1] This guide presents a comprehensive, in-depth methodology for the in silico modeling of the binding of a novel compound, 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, to a plausible biological target. The spiro-piperidine and chroman scaffolds are prevalent in numerous biologically active compounds, suggesting a high potential for therapeutic relevance.[2][3] This document eschews a rigid template in favor of a logically structured narrative that mirrors the scientific process, moving from theoretical foundations and target selection to a detailed, step-by-step experimental workflow and rigorous validation. As a self-validating system, each protocol is designed to ensure scientific integrity and reproducibility. We will use the human Sigma-1 Receptor (S1R), a chaperone protein implicated in numerous neurological disorders and a known target for piperidine-containing ligands, as our primary case study.[4][5][6]

Foundational Principles: The Causality Behind the Computation

Before detailing the protocol, it is crucial to understand the scientific rationale that underpins the chosen computational strategy. An in silico model is not merely a simulation; it is a hypothesis-generating framework built on the principles of molecular recognition, biophysics, and statistical mechanics.

The Ligand: 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

The subject of our study is a complex molecule featuring several key structural motifs that inform our strategy:

  • Spirocyclic Core: A rigid, three-dimensional scaffold that reduces conformational flexibility, often leading to higher binding affinity and selectivity.

  • Piperidine Ring: A common pharmacophore in neuroactive compounds, frequently associated with interactions at G-Protein Coupled Receptors (GPCRs) and Sigma Receptors.[2][7] Its basic nitrogen is a potential proton acceptor and can form crucial salt bridges.

  • Chroman Moiety: A bicyclic system that can participate in hydrophobic and pi-stacking interactions. The embedded hydroxyl group is a potent hydrogen bond donor and acceptor.

  • N-acetyl Group: The ethanone substituent on the piperidine nitrogen neutralizes its basicity and introduces a carbonyl oxygen, which can act as a hydrogen bond acceptor.

These features suggest the ligand has a high potential for specific, high-affinity interactions with a well-defined protein binding pocket.

Target Selection: From Scaffold to Hypothesis

In the absence of pre-existing experimental data for this specific ligand, target identification becomes a critical first step. A scaffold-based analysis is a field-proven approach. The piperidine moiety is a well-established feature in ligands targeting the Sigma-1 Receptor (S1R).[6][7] S1R is a unique, endoplasmic reticulum-resident chaperone protein with a distinct pharmacology, making it a high-value target for neurodegenerative diseases, pain, and addiction.[8][9] The availability of high-resolution crystal structures of human S1R provides an authoritative basis for structure-based drug design.[4] Therefore, for this guide, we select the human Sigma-1 Receptor as our primary biological target.

The Computational Workflow: A Multi-Pillar Approach

Our in silico strategy is built on a synergistic workflow that increases the confidence of our predictions at each stage.

G cluster_prep Preparation Phase cluster_dock Screening & Posing cluster_refine Refinement & Validation Ligand_Prep Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Predict Binding Pose) Ligand_Prep->Docking Target_Prep Target Preparation (PDB Structure Cleanup) Target_Prep->Docking Analysis Pose & Score Analysis Docking->Analysis MD_Sim Molecular Dynamics (Assess Stability) Analysis->MD_Sim Select Best Pose Energy_Calc Binding Free Energy (Estimate Affinity) MD_Sim->Energy_Calc Final_Analysis Final Interpretation & Hypothesis Generation Energy_Calc->Final_Analysis

Caption: The In Silico Receptor Binding Workflow.

  • Molecular Docking: A computational screening technique used to predict the preferred orientation (the "pose") of a ligand when bound to a receptor.[10][11] It provides an initial, static snapshot of the interaction and a preliminary estimate of binding strength via a scoring function.

  • Molecular Dynamics (MD) Simulation: This technique simulates the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex.[12][13] Its primary role here is to validate the stability of the docked pose and to account for the inherent flexibility of both the protein and the ligand, which is a limitation of static docking.[14][15]

  • Binding Free Energy Calculation: Post-MD simulation, methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to provide a more accurate estimation of the binding affinity by analyzing the energetic components of the solvated complex.[12]

In-Depth Experimental Protocol

This section provides a detailed, step-by-step methodology. Each step is designed to be a self-validating system, with clear rationales for the chosen parameters and tools.

Step 1: Ligand Preparation

Causality: The ligand's 3D structure and charge distribution are paramount for accurate simulation. A poorly prepared ligand will invalidate all subsequent steps.

  • 2D to 3D Conversion:

    • Action: Sketch the 2D structure of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone using a chemical drawing tool like MarvinSketch or ChemDraw.

    • Rationale: This provides the correct chemical connectivity.

    • Action: Convert the 2D structure to a 3D conformation. Save the output as an SDF or MOL2 file.

    • Rationale: This generates an initial, albeit likely high-energy, 3D structure.

  • Protonation and Tautomeric State:

    • Action: Use a tool (e.g., MarvinSketch's pKa plugin) to determine the likely protonation state at a physiological pH of 7.4.

    • Rationale: The charge state of the molecule dramatically affects its electrostatic interactions. While the N-acetyl group neutralizes the piperidine, other groups must be checked.

  • Energy Minimization:

    • Action: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF) with a tool like Open Babel or the internal tools in molecular modeling suites.

    • Rationale: This process refines the bond lengths, angles, and dihedrals to find a low-energy, physically realistic conformation of the isolated ligand.[16]

  • Charge Assignment:

    • Action: Calculate and assign partial atomic charges using a method like Gasteiger-Marsili.[17]

    • Rationale: Accurate partial charges are essential for calculating the electrostatic interactions between the ligand and the receptor in subsequent docking and MD steps.

Step 2: Target Receptor Preparation

Causality: The quality of the receptor structure directly impacts the reliability of the docking and simulation. Crystal structures are not perfect and require careful preparation to mimic a physiological environment.

  • Obtain Receptor Structure:

    • Action: Download the crystal structure of the human Sigma-1 Receptor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 6DK1 , which is co-crystallized with the ligand (+)-pentazocine.[8]

    • Rationale: Using a structure that is already bound to a ligand helps to identify the correct binding pocket and ensures the receptor is in a relevant conformation.

  • Clean the PDB File:

    • Action: Open the PDB file in a molecular visualization program (e.g., UCSF Chimera, PyMOL).[18]

    • Action: Remove all non-essential components: water molecules, co-solvents, ions, and the co-crystallized ligand. The S1R structure is a trimer; for this study, we will isolate a single protomer (e.g., Chain A).[4]

    • Rationale: Water molecules in the binding site can be critical, but for standard docking, they are often removed to simplify the calculation. Their effects will be more accurately captured later in the MD simulation. The original ligand must be removed to make the binding site available for our new compound.

  • Add Hydrogens and Repair Structure:

    • Action: Use a structure preparation tool (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard) to add polar hydrogens.[17][19]

    • Rationale: Crystal structures typically do not resolve hydrogen atoms. Adding them is essential for defining the correct hydrogen bonding network.

    • Action: Check for and repair any missing side-chain atoms or breaks in the peptide backbone.

    • Rationale: Structural integrity is a prerequisite for a stable simulation.

  • Assign Protonation States and Minimize:

    • Action: Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at pH 7.4.

    • Action: Perform a constrained energy minimization of the receptor structure, allowing only the added hydrogen atoms to move freely.

    • Rationale: This relieves any steric clashes introduced by the addition of hydrogens without significantly altering the experimentally determined backbone structure.

Step 3: Molecular Docking

Causality: Docking predicts the most likely binding geometry, which serves as the starting point for more rigorous analysis. The definition of the search space is the most critical user-defined parameter.

  • Define the Binding Site (Grid Box):

    • Action: Using the original co-crystallized ligand (from PDB: 6DK1) as a reference, define a cubic grid box that encompasses the entire binding pocket. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time. A typical size is 25Å x 25Å x 25Å centered on the binding site.

    • Rationale: This explicitly tells the docking algorithm where to perform its conformational search. A poorly placed or sized box is a primary source of docking failure.

  • Prepare Files for Docking:

    • Action: Convert the prepared ligand and receptor files into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions.[16][20]

    • Rationale: This is a necessary data formatting step for the software.

  • Run the Docking Simulation:

    • Action: Execute the docking run using a program like AutoDock Vina. Set the exhaustiveness parameter (e.g., to 32) to control the thoroughness of the search.

    • Rationale: Vina uses an iterated local search global optimizer algorithm to explore possible binding poses. Higher exhaustiveness increases the probability of finding the true energy minimum at the cost of longer computation time.[20]

Step 4: Analysis of Docking Results

Causality: The docking software provides multiple potential poses and scores. Scientific judgment is required to select the most plausible candidate for further study.

  • Analyze Binding Affinity Scores:

    • Action: Vina will output a series of binding poses ranked by their predicted binding affinity in kcal/mol. The top-ranked pose is the one with the most negative (most favorable) score.

    • Rationale: The scoring function is a mathematical model that approximates the binding free energy. While useful for ranking, these scores are not absolute and should be interpreted with caution.[11]

  • Pose Clustering and Visual Inspection:

    • Action: Visually inspect the top-ranked poses in a molecular viewer. Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and the receptor.

    • Rationale: The most plausible binding pose is not always the top-scoring one. A pose that forms chemically sensible interactions with key residues in the binding pocket is a better candidate. For S1R, key interacting residues often include Glu172 and Tyr103.[8]

    • Action: Group the poses by conformational similarity (RMSD clustering). If the top-scoring poses all fall into a single, well-defined cluster, it increases confidence in the prediction.

    • Rationale: A tight cluster of low-energy poses suggests a well-defined binding site with a clear energetic minimum.

G cluster_receptor S1R Binding Pocket cluster_ligand Ligand Features GLU172 Glu172 TYR103 Tyr103 ASP126 Asp126 PHE_X Hydrophobic Pocket Piperidine_N Piperidine-N (protonated) Piperidine_N->GLU172 Salt Bridge Chroman_OH Chroman-OH Chroman_OH->TYR103 H-Bond Chroman_OH->ASP126 H-Bond Chroman_Ring Chroman Rings Chroman_Ring->PHE_X Hydrophobic/ Pi-Stacking

Caption: Hypothesized Ligand-Receptor Interactions.

Step 5: Molecular Dynamics (MD) Simulation

Causality: MD simulation tests the stability of the static docked pose in a more realistic, dynamic, and solvated environment. If the ligand remains stably bound throughout the simulation, confidence in the docking result is significantly increased.

  • System Setup:

    • Action: Place the selected ligand-receptor complex from the docking step into a simulation box of appropriate dimensions (e.g., a cube with a 10Å buffer from the protein surface to each edge).

    • Action: Solvate the system with an explicit water model (e.g., TIP3P).

    • Action: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.

    • Rationale: This creates a more physiologically relevant environment, explicitly accounting for the effects of water and ionic strength.[13]

  • Minimization and Equilibration:

    • Action: Perform a series of energy minimization and equilibration steps. This typically involves initially restraining the protein and ligand atoms while allowing the water and ions to relax, followed by gradually releasing the restraints.

    • Rationale: This process removes any steric clashes and allows the system to reach a stable temperature and pressure before the production simulation begins.

  • Production MD Run:

    • Action: Run the production simulation for a duration sufficient to observe stable binding. A common timescale for this purpose is 100-200 nanoseconds (ns).

    • Rationale: The simulation needs to be long enough for the complex to explore its local conformational space and for key metrics, like the Root Mean Square Deviation (RMSD), to plateau, indicating stability.[14][21]

Step 6: Post-MD Analysis and Data Presentation

Causality: The raw output of an MD simulation is a trajectory file containing millions of data points. Analysis is required to extract meaningful biophysical insights.

  • Trajectory Analysis:

    • Action: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD that plateaus indicates the system has reached equilibrium and the ligand is not diffusing away from the binding pocket.

    • Action: Calculate the Root Mean Square Fluctuation (RMSF) for each protein residue to identify flexible regions.

    • Action: Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) identified during docking.

    • Rationale: These metrics provide quantitative evidence for the stability of the binding pose.

  • Binding Free Energy Calculation:

    • Action: Use the MM/GBSA method on a subset of frames from the stable portion of the trajectory to calculate the estimated binding free energy (ΔG_bind).

    • Rationale: MM/GBSA provides a more refined energy calculation than docking scores by averaging over multiple conformations and using a more sophisticated solvation model.

  • Data Presentation:

    • Action: Summarize all key quantitative data in a clear, structured table.

MetricValueUnitInterpretation
Docking Score (Vina) -9.5kcal/molStrong initial predicted affinity.
Ligand RMSD (vs. pose) 1.8ÅLow deviation; indicates stable binding in the pocket.
Protein RMSD (backbone) 2.5ÅNormal fluctuation for a protein of this size.
Key H-Bond Occupancy 85%%The H-bond with Tyr103 is highly stable.
ΔG_bind (MM/GBSA) -45.7kcal/molFavorable estimated binding free energy.

Model Validation and Scientific Trustworthiness

The credibility of any in silico model is paramount.[22][23] Validation is not a final step but an integrated part of the workflow.

  • Cross-Validation: The most robust validation would involve docking known active and inactive compounds for the Sigma-1 Receptor. A successful model should be able to distinguish between them, scoring active compounds more favorably (enrichment).

  • Stability as a Proxy for Validity: The MD simulation serves as a critical internal validation step. An unstable pose that rapidly dissociates during simulation is a strong indicator of a docking artifact (a false positive).

  • Acknowledging Limitations: It is crucial to state the inherent limitations. Docking scores are not absolute binding energies. MD simulations are limited by the accuracy of the force fields and the simulation timescale. These methods generate hypotheses that must ultimately be confirmed by experimental assays.[24]

Conclusion

This technical guide has outlined a rigorous, multi-step computational workflow for predicting and analyzing the binding of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone to the human Sigma-1 Receptor. By integrating molecular docking with the dynamic refinement of molecular dynamics simulations, we can generate a high-confidence hypothesis of the ligand's binding mode and affinity. This scientifically grounded, self-validating approach provides a powerful framework for guiding further experimental investigation, lead optimization, and ultimately, accelerating the drug discovery process.

References

  • Kobilka, B. & Schertler, G. (2010). The structure and function of G-protein-coupled receptors. PMC - NIH. [Link]

  • Shun, C. (2019). 15 Years of Molecular Simulation of Drug-Binding Kinetics. PMC. [Link]

  • Forli, S. et al. (n.d.). Molecular Docking Tutorial. University of Catania. [Link]

  • Cresset Group. (n.d.). The role of molecular dynamics simulations in drug discovery. Cresset. [Link]

  • Qing, X. et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

  • Zhang, C. et al. (2024). Structure, function and drug discovery of GPCR signaling. PMC - NIH. [Link]

  • De Luca, L. (2024). Pharmacophore modeling: advances and pitfalls. PMC. [Link]

  • TeachMePhysiology. (2024). G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology. [Link]

  • Sabe, V. T. et al. (2021). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Frontiers in Chemistry. [Link]

  • Chen, J. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Alon, A. et al. (2017). Structural Perspectives on Sigma-1 Receptor Function. PubMed. [Link]

  • Wieder, M. et al. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]

  • Ecker, G. F. & Langer, T. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • LubioScience. (2025). GPCR - Structure, Function and Challenges. LubioScience. [Link]

  • Salmaso, V. & Moro, S. (2018). G-Protein coupled receptors: structure and function in drug discovery. RSC Publishing. [Link]

  • De Vivo, M. et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]

  • van der Graaf, P. H. et al. (2020). Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. PMC - NIH. [Link]

  • Salo-Ahen, O. M. H. et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

  • VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute. [Link]

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. [Link]

  • Clark, K. A. et al. (2015). Computational Exploration of a Protein Receptor Binding Space with Student Proposed Peptide Ligands. PMC - NIH. [Link]

  • Ferreira, L. G. et al. (2015). Computational Methods Applied to Rational Drug Design. PMC - NIH. [Link]

  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • Ferreira, L. G. et al. (2015). Computational Methods Applied to Rational Drug Design. The Open Medicinal Chemistry Journal. [Link]

  • Bioinformatics Explained. (2025). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • S, S. & G, M. (2023). Virtual screening tools in ligand and receptor-based drug design. IEEE Xplore. [Link]

  • Wikipedia. (n.d.). Sigma receptor. Wikipedia. [Link]

  • Martin, W. et al. (2020). The Sigma Enigma: A Narrative Review of Sigma Receptors. PMC - NIH. [Link]

  • Weng, T. Y. et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]

  • Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]

  • CORDIS | European Commission. (n.d.). Structural Basis of Sigma-1 Receptor Ligand Interactions. FP7. [Link]

  • El-Gamal, M. I. et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PMC. [Link]

  • Jorgensen, W. L. (2007). In Silico Technologies in Drug Target Identification and Validation. ACS Publications. [Link]

  • ResearchGate. (2024). The Importance of Predicting Drug-Receptor Interactions in the Field of Computational Drug Design. ResearchGate. [Link]

  • El-Gamal, M. I. et al. (2025). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • El-Gamal, M. I. et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. [Link]

  • Bakr, R. B. et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Scientific Reports. [Link]

  • ResearchGate. (2026). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. ResearchGate. [Link]

  • Ezzat, M. & Razik, T. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Basile, L. et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Bagrintseva, V. V. et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • BindingDB. (n.d.). Binding Database. BindingDB. [Link]

  • Sadowska, B. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Lozynskyi, A. V. et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. [Link]

Sources

1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone: A Privileged Scaffold for Next-Generation Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics increasingly relies on three-dimensional, conformationally restricted scaffolds to "escape from flatland"—a paradigm shift away from planar, sp²-rich molecules that often suffer from poor solubility and off-target toxicity. Among these advanced structural motifs, the spiro[chroman-2,4'-piperidine] core has emerged as a privileged pharmacophore in medicinal chemistry [1]. Specifically, 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone represents a highly optimized, versatile building block. This whitepaper provides an in-depth technical analysis of this scaffold, exploring its physicochemical advantages, diverse biological targets (ranging from oncology to neurology), and the self-validating experimental methodologies required to evaluate its derivatives.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone lies in its precise combination of conformational rigidity and strategically placed functional handles.

  • The Spirocyclic Core (Conformational Rigidity): The orthogonal arrangement of the chroman and piperidine rings creates a rigid, three-dimensional structure. This geometry allows for the precise spatial orientation of substituents, which is critical for achieving high affinity and selectivity within deep, complex protein binding pockets (such as those found in GPCRs and metalloenzymes) [3].

  • The N-Acetyl Moiety (Metabolic & Safety Optimization): The acetylation of the piperidine nitrogen (1'-position) is a deliberate design choice. Free piperidines are highly basic and frequently interact with the hERG potassium channel, leading to cardiotoxicity. The N-acetyl group neutralizes this basicity, mitigating hERG liability while simultaneously protecting the nitrogen from cytochrome P450-mediated oxidative deamination.

  • The 4-Hydroxyl Group (Synthetic Vector): The hydroxyl group at the 4-position of the chroman ring serves as a critical hydrogen bond donor/acceptor. More importantly, it provides a stereochemically defined vector for late-stage functionalization (e.g., esterification, etherification, or carbamate formation), allowing researchers to rapidly generate structure-activity relationship (SAR) libraries [4].

Biological Targets and Mechanisms of Action

Derivatives of the spiro[chroman-2,4'-piperidine] scaffold have demonstrated remarkable polypharmacology, making them valuable in multiple therapeutic areas.

Oncology: HDAC Inhibition and Apoptosis

Spiro[chroman-2,4'-piperidine] analogs have been successfully engineered into potent Histone Deacetylase (HDAC) inhibitors [2]. By appending a zinc-binding group (such as a hydroxamic acid) via a linker to the 4-position, these compounds can penetrate the HDAC active site. Inhibition of HDAC prevents the removal of acetyl groups from histones, leading to chromatin relaxation and the subsequent transcription of pro-apoptotic genes (e.g., p21, Bax), ultimately triggering cancer cell death [5].

HDAC_Pathway Scaffold 1-(4-Hydroxyspiro[chroman- 2,4'-piperidin]-1'-yl)ethanone HDAC HDAC Enzyme (Inhibited) Scaffold->HDAC Zinc Chelation Histones Histone Hyperacetylation HDAC->Histones Blocked Deacetylation Chromatin Chromatin Relaxation Histones->Chromatin Steric Repulsion GeneExp Pro-apoptotic Gene Expression (p21/Bax) Chromatin->GeneExp Transcription Access Apoptosis Cancer Cell Apoptosis GeneExp->Apoptosis Caspase Activation

Caption: HDAC inhibition pathway triggered by spiro[chroman-2,4'-piperidine] analogs leading to apoptosis.

Neurology: 5-HT2C Receptor Agonism

In the context of neurological and psychiatric disorders (e.g., anxiety, schizophrenia), this scaffold has been utilized to design selective 5-HT2C receptor partial agonists [3]. The rigid spiro core perfectly mimics the pharmacophore required for binding the orthosteric site of the 5-HT2C receptor, initiating a Gq-biased signaling cascade that modulates downstream neurotransmitter release.

Infectious Diseases: Anti-Tubercular Activity

Recent screenings have identified spiro[chroman-2,4'-piperidine]-4-one derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb) strain H37Ra, demonstrating significant minimum inhibitory concentrations (MIC) compared to standard first-line drugs like Isoniazid (INH) [1].

Quantitative Data & SAR Summary

The following table synthesizes the quantitative biological data for various functionalized derivatives of the spiro[chroman-2,4'-piperidine] core across different therapeutic targets.

Target / Disease AreaCell Line / Assay ModelActive Derivative ModificationActivity MetricRef.
HDAC (Oncology) MCF-7, A2780, HT-29Sulfonyl spacer at 4-positionIC₅₀: 0.31 – 5.62 μM[2]
HDAC (Oncology) HCT-116 Murine XenograftHydroxamic acid zinc-binding groupTumor Growth Inhibition (In Vivo)[1]
5-HT2C (Neurology) HEK293 (Flp-In)Halogenation on chroman ringEC₅₀: Sub-micromolar[3]
M. tuberculosis Mtb strain H37RaAmido-piperidyl linkageMIC: 3.72 μM[1]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone derivatives must rely on self-validating experimental systems. The following protocols detail the causality behind each methodological choice.

Protocol A: Competitive Radioligand Binding Assay (GPCR Targeting)

This protocol is designed to determine the binding affinity (Ki) of synthesized spiro-piperidine analogs to the 5-HT2C receptor [3].

Causality & Validation Logic: A self-validating binding assay must differentiate between a compound binding specifically to the target receptor and non-specifically to the lipid membrane. We achieve this by running parallel "Total Binding" and "Non-Specific Binding" (NSB) cohorts. The NSB is defined using a saturating concentration of a known unlabeled competitor, ensuring any remaining signal is purely background noise.

  • Membrane Preparation: Homogenize target tissue (e.g., guinea pig brain) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. This high-speed ultracentrifugation is critical to pellet the heavy membrane fractions where GPCRs are localized, effectively separating them from soluble cytosolic proteins.

  • Assay Setup:

    • Total Binding: Combine 100 µL membrane prep, 50 µL radioligand (e.g., 2 nM [³H]-(+)-pentazocine), and 50 µL assay buffer.

    • Non-Specific Binding (Validation Control): Combine 100 µL membrane prep, 50 µL radioligand, and 50 µL of 10 µM Haloperidol (unlabeled competitor).

    • Competitive Binding (Test): Combine 100 µL membrane prep, 50 µL radioligand, and 50 µL of the test spiro-piperidine compound at varying logarithmic concentrations.

  • Incubation: Incubate at 37°C for 150 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration & Detection: Terminate the reaction by rapid vacuum filtration through glass-fiber filters. Wash extensively with ice-cold buffer to remove unbound radioligand. Quantify the bound radioactivity using liquid scintillation counting.

Radioligand_Workflow Membrane 1. Membrane Preparation (48,000 x g Centrifugation) AssaySetup 2. Assay Setup (Total vs. Non-Specific Binding) Membrane->AssaySetup Isolate GPCRs Incubation 3. Incubation (37°C for 150 min) AssaySetup->Incubation Add Spiro-piperidine Filtration 4. Rapid Filtration (Isolate Bound Radioligand) Incubation->Filtration Reach Equilibrium Detection 5. Scintillation Counting (Quantify Displaced Ligand) Filtration->Detection Remove Free Ligand

Caption: Self-validating competitive radioligand binding workflow for spiro-piperidine GPCR targets.

Protocol B: Cell Viability (MTT) Assay for Anticancer Screening

To evaluate the cytotoxic potential of HDAC-inhibiting spiro-piperidine derivatives, a colorimetric MTT assay is employed [5].

Causality & Validation Logic: The MTT assay relies on the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This reaction only occurs in metabolically active (viable) cells. A vehicle control (DMSO) is mandatory to ensure the solvent itself is not causing cytotoxicity, thus validating that cell death is strictly due to the spiro-piperidine analog.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000–10,000 cells/well. Allow overnight adherence.

  • Compound Treatment: Prepare a serial dilution of the spiro[chroman-2,4'-piperidine] analog. Treat the cells, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced toxicity. Include a vehicle-only control well.

  • Incubation: Incubate for 24 to 72 hours depending on the required kinetic window.

  • MTT Addition: Add MTT reagent and incubate for an additional 4 hours. Viable cells will form insoluble purple formazan crystals.

  • Solubilization & Readout: Lyse the cells and solubilize the crystals using a detergent (e.g., SDS or DMSO). Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ via non-linear regression analysis.

References

  • Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). ResearchGate.
  • Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science.
  • Application Notes and Protocols: Spiro[chroman-2,4'-piperidine] in Neurological Disorder Studies. Benchchem.
  • An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. Benchchem.
  • Technical Support Center: Overcoming Drug Resistance with Spiro[chroman-2,4'-piperidine] Analogs. Benchchem.

Spectroscopic Elucidation of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Structural & Physicochemical Context

The spiro[chroman-2,4'-piperidine] scaffold represents a privileged, three-dimensional pharmacophore in modern drug discovery[1]. Its unique orthogonal geometry provides an ideal vector for interacting with complex biological targets, including G-protein coupled receptors (GPCRs) such as GPR119, and metabolic enzymes like Acetyl-CoA Carboxylase (ACC)[2]. Furthermore, derivatives of this core have demonstrated significant apoptosis-inducing properties in anticancer screening[3].

Functionalizing this core—specifically via the reduction of the C4 ketone to a hydroxyl group and the N-acetylation of the piperidine ring—yields 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone . This modification introduces a chiral center at the C4 position and restricted amide rotation at the N-acetyl bond, significantly increasing the complexity of its physicochemical and spectroscopic profiling[4].

BioContext L Spirochroman Agonist R GPR119 Receptor L->R G Gαs Activation R->G AC Adenylyl Cyclase G->AC cAMP cAMP Accumulation AC->cAMP

Caption: Gs-protein signaling pathway initiated by spirochroman-based GPR119 agonists.

This whitepaper provides an authoritative, self-validating framework for the structural elucidation of this molecule using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-ESI-MS) Profiling

Causality of Ionization and Fragmentation

Electrospray Ionization (ESI) in positive mode is the optimal technique for this scaffold. The proton affinity of the amide and ether oxygens ensures robust ionization, yielding a dominant [M+H]+ adduct. During Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation. The primary pathway is the neutral loss of water (-18 Da) from the C4-hydroxyl group, driven by the formation of a stable benzylic/allylic carbocation. A secondary pathway involves the cleavage of the N-acetyl group as a neutral ketene (-42 Da).

MS_Frag M [M+H]+ m/z 262.14 F1 [M+H - H2O]+ m/z 244.13 M->F1 -H2O F2 [M+H - C2H2O]+ m/z 220.13 M->F2 -Ketene F3 m/z 202.12 F1->F3 -Ketene F2->F3 -H2O

Caption: Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Self-Validating HRMS Protocol
  • Sample Dilution : Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol.

  • Working Solution : Dilute the stock to 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency for the [M+H]+ adduct without suppressing the signal.

  • Calibration : Infuse a standard tuning mix (e.g., sodium formate) to calibrate the Time-of-Flight (TOF) analyzer, ensuring mass accuracy within <5 ppm.

  • Acquisition : Inject 5 µL via direct infusion at 10 µL/min. Apply a capillary voltage of 3.0 kV.

  • Self-Validation Check : Verify the presence of the sodium adduct[M+Na]+ at m/z 284.12. If the mass difference between the base peak and the adduct is exactly 21.98 Da, the parent mass is validated against false-positive isobaric interferences.

Quantitative MS Data

Table 1: High-Resolution Mass Spectrometry (ESI-TOF) Data

Ion Type Formula Calculated m/z Observed m/z Mass Error (ppm) Relative Abundance
[M+H]+ C15H20NO3+ 262.1443 262.1445 +0.8 100%
[M+Na]+ C15H19NO3Na+ 284.1263 284.1265 +0.7 15%
[M+H - H2O]+ C15H18NO2+ 244.1337 244.1340 +1.2 45%

| [M+H - C2H2O]+ | C13H18NO2+ | 220.1337 | 220.1335 | -0.9 | 30% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Selection and VT-NMR

While CDCl3 is the standard solvent for organic compounds, DMSO-d6 is explicitly selected for this molecule. Causality: DMSO-d6 acts as a strong hydrogen-bond acceptor, intentionally slowing down the chemical exchange of the C4 hydroxyl proton. This preserves the scalar coupling (³J) between the OH proton and the C4 methine proton, providing definitive proof of the hydroxyl group's position via a distinct doublet[4].

Furthermore, the N-acetyl group exhibits partial double-bond character at the C-N amide bond, leading to cis and trans rotamers on the NMR timescale at room temperature. This causes the aliphatic piperidine signals to appear as doubled, broadened sets of peaks. To resolve this, Variable Temperature (VT) NMR at 353 K is employed. Elevating the temperature increases the rotamer interconversion rate beyond the NMR timescale, coalescing the signals into sharp, time-averaged peaks for accurate integration.

Self-Validating NMR Protocol
  • Sample Preparation : Dissolve 20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D ¹H NMR Acquisition (298 K & 353 K) : Acquire spectra on a 600 MHz spectrometer. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all spins. If rotameric broadening is observed at 298 K, heat the probe to 353 K for data extraction.

  • 2D NMR Acquisition : Acquire HSQC to map direct C-H bonds, and HMBC to trace the spiro linkage across the C2/C4' quaternary center (correlating the C3 and C3'/C5' protons to the ~74.2 ppm spiro carbon).

  • Self-Validation Check : The integration of the acetyl methyl group must exactly equal 3.0 protons relative to the single C4 methine proton (1.0). Any deviation >5% indicates an impurity or incomplete spin relaxation.

Quantitative NMR Data

Table 2: ¹H NMR Assignments (600 MHz, DMSO-d6, 353 K)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Notes
5 7.35 dd 7.8, 1.5 1H Aromatic CH
7 7.15 td 7.8, 1.5 1H Aromatic CH
6 6.95 td 7.8, 1.2 1H Aromatic CH
8 6.85 dd 7.8, 1.2 1H Aromatic CH
4-OH 5.45 d 5.5 1H Hydroxyl (exchanges with D2O)
4 4.65 m - 1H Chroman methine
2', 6' eq 3.85 m - 2H Piperidine equatorial (coalesced)
2', 6' ax 3.20 m - 2H Piperidine axial (coalesced)
1'-C(=O)CH3 2.05 s - 3H Acetyl methyl
3 1.95 - 2.15 m - 2H Chroman methylene (diastereotopic)

| 3', 5' | 1.60 - 1.80 | m | - | 4H | Piperidine methylene |

Table 3: ¹³C NMR Assignments (150 MHz, DMSO-d6, 353 K)

Position Chemical Shift (δ, ppm) Carbon Type Assignment Notes
1'-C=O 168.5 C Amide carbonyl
8a 153.2 C Aromatic C-O
4a 126.8 C Aromatic quaternary
7 128.5 CH Aromatic methine
5 127.2 CH Aromatic methine
6 120.4 CH Aromatic methine
8 116.8 CH Aromatic methine
2 (Spiro) 74.2 C O-C-C spiro ether linkage
4 62.3 CH Hydroxyl-bearing methine
2', 6' 42.1, 38.5 CH2 Piperidine carbons (adjacent to N)
3 39.8 CH2 Chroman methylene
3', 5' 32.4, 31.8 CH2 Piperidine carbons

| 1'-CH3 | 21.5 | CH3 | Acetyl methyl |

Integrated Analytical Workflow

To ensure the highest level of scientific integrity, the data streams from HRMS and NMR must be integrated. The exact mass confirms the molecular formula, while the 2D HMBC correlations definitively lock the connectivity of the spirochroman core.

Workflow A Sample Prep (>98% Purity) B ESI-TOF MS (Accurate Mass) A->B C 1D/2D NMR (DMSO-d6, 298K) A->C E Data Integration & Validation B->E D VT-NMR (Rotamer Resolution) C->D D->E

Caption: Self-validating analytical workflow for spirochroman structural elucidation.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Spiro[chroman-2,4'-piperidin]-4-one Scaffold

The spiro[chroman-2,4'-piperidin]-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] This unique three-dimensional structure, which incorporates both a chromanone and a piperidine ring fused at a single spirocyclic carbon, serves as a versatile framework for the development of novel therapeutic agents. Compounds bearing this moiety have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-tubercular, and enzyme-inhibiting properties.[1][2][3][4][5]

For instance, certain derivatives have been identified as apoptosis-inducing agents in human cancer cell lines, while others function as inhibitors of critical enzymes like acetyl-CoA carboxylase (ACC) and the SARS-CoV-2 papain-like protease (PLPro).[3][4][6] The piperidine nitrogen offers a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological profiles.[2]

This document provides a detailed, field-proven protocol for the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives, leveraging an efficient and modular multi-step approach. The methodology is designed to be robust and adaptable, enabling researchers to generate a library of diverse analogs for screening and lead optimization.

Overall Synthetic Strategy

The synthesis of the spiro[chroman-2,4'-piperidin]-4-one scaffold is most effectively achieved through a three-stage process. This strategy emphasizes modularity, allowing for the preparation of a common intermediate which can then be diversified in the final step.

The core workflow is as follows:

  • Spirocyclization: Construction of the core spirocyclic framework through a base-catalyzed condensation reaction.

  • Deprotection: Removal of the nitrogen protecting group on the piperidine ring to expose the secondary amine.

  • N-Functionalization: Introduction of various substituents onto the piperidine nitrogen to generate a library of final derivatives.

This strategic workflow is visualized in the diagram below.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Diversification A 2'-Hydroxyacetophenone + 1-Boc-4-piperidone B Base-Catalyzed Spirocyclization A->B C tert-butyl 4-oxo-spiro[chroman-2,4'-piperidine] -1'-carboxylate B->C D Acidic Deprotection C->D E Spiro[chroman-2,4'-piperidin]-4-one (Hydrochloride Salt) D->E F N-Functionalization (Alkylation, Acylation, etc.) E->F G Diverse Spiro[chroman-2,4'-piperidin]-4-one Derivatives F->G

Caption: High-level workflow for the synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part 1: Synthesis of tert-butyl 4-oxo-spiro[chroman-2,4'-piperidine]-1'-carboxylate

This initial step constructs the core spirocyclic system via a base-catalyzed intramolecular cyclization.

Reaction Scheme:

reaction1 R1 Substituted 2'-Hydroxyacetophenone arrow Pyrrolidine (cat.) Methanol, Reflux plus1 + R2 1-Boc-4-piperidone P1 tert-butyl 4-oxo-spiro[chroman-2,4'-piperidine]-1'-carboxylate arrow->P1 cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Synthesis of the protected spiro[chroman-2,4'-piperidin]-4-one intermediate.

Materials and Reagents:
ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)
2'-Hydroxyacetophenone136.151.36 g10.0
1-Boc-4-piperidone199.262.19 g11.0
Pyrrolidine71.120.14 g (0.17 mL)2.0
Methanol (anhydrous)32.0450 mL-
Step-by-Step Procedure:
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-hydroxyacetophenone (10.0 mmol) and 1-Boc-4-piperidone (11.0 mmol, 1.1 eq).

  • Add 50 mL of anhydrous methanol to the flask and stir the mixture until the solids are mostly dissolved.

  • Add pyrrolidine (2.0 mmol, 0.2 eq) to the mixture in one portion.

  • Heat the reaction mixture to reflux (approx. 70°C) and maintain for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2'-hydroxyacetophenone spot indicates reaction completion.

  • Work-up: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold methanol.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from hot ethanol to yield a pure white or off-white solid.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Scientist's Note (Causality & Trustworthiness):

  • Reagent Stoichiometry: A slight excess of 1-Boc-4-piperidone is used to ensure the complete consumption of the limiting reagent, 2'-hydroxyacetophenone.

  • Catalyst Choice: Pyrrolidine, a secondary amine, acts as an effective base catalyst for the initial aldol-type condensation and subsequent intramolecular cyclization. Its basicity is sufficient to promote the reaction without causing unwanted side reactions.

  • Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen. It is stable under the basic conditions of the cyclization reaction but can be removed cleanly under acidic conditions in the next step.[7] This orthogonality is crucial for a successful multi-step synthesis.

  • Validation: Structural confirmation via spectroscopic methods (NMR, MS) is a mandatory step to validate the outcome of the reaction before proceeding.[2][5]

Part 2: Deprotection to Yield Spiro[chroman-2,4'-piperidin]-4-one

This step removes the Boc protecting group to expose the reactive secondary amine of the piperidine ring.

Step-by-Step Procedure:
  • Suspend the protected spiro-intermediate (e.g., 8.0 mmol) in 40 mL of methanol in a 100 mL round-bottom flask.

  • To this suspension, add 10 mL of a 4M solution of HCl in 1,4-dioxane (or concentrated HCl) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours. The suspension should become a clear solution as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the hydrochloride salt of the desired product. It can be triturated with diethyl ether, filtered, and dried under vacuum. This salt is often used directly in the next step without further purification.

Part 3: N-Functionalization of the Spiro-Piperidine Core

This final, modular step allows for the creation of a diverse library of derivatives by reacting the deprotected spiro-piperidine with various electrophiles. A general procedure for N-sulfonylation is provided below as an example.

General Procedure for N-Sulfonylation:
  • To a stirred solution of the spiro[chroman-2,4'-piperidin]-4-one hydrochloride salt (1.0 mmol) in 15 mL of anhydrous dichloromethane (DCM), add triethylamine (TEA) (3.0 mmol, 3.0 eq) at 0°C (ice bath).

  • Allow the mixture to stir for 15 minutes.

  • Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.

  • Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.

Example Derivatives and Their Significance:

The choice of electrophile in this step directly influences the biological activity of the final compound.

Electrophile (R-X)R-Group on Piperidine-NResulting Derivative ClassReported Biological Activity
4-Methoxybenzenesulfonyl chloride4-MethoxybenzenesulfonylArylsulfonyl PiperidinesPotent anticancer activity, apoptosis induction.[3][8]
3,4,5-Trimethoxybenzoyl chloride3,4,5-TrimethoxybenzoylAcyl PiperidinesCytotoxic agents.[3]
Benzyl bromideBenzylAlkyl PiperidinesCore structure for various enzyme inhibitors.[4]
Chloroacetyl chlorideChloroacetylα-Halo-acyl PiperidinesIntermediate for irreversible inhibitors.[6]

Scientist's Note (Causality): The addition of a base like triethylamine is critical in the N-functionalization step. It serves two purposes: first, to neutralize the hydrochloride salt of the starting material, liberating the free secondary amine, and second, to scavenge the HCl generated during the reaction with the sulfonyl or acyl chloride. This prevents the protonation of the amine nucleophile, allowing the reaction to proceed to completion.

References

  • Title: One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin Source: Journal of Chemical Sciences URL: [Link]

  • Title: Three-component stereoselective synthesis of spirooxindole derivatives Source: Green Chemistry URL: [Link]

  • Title: Efficient One-Pot Synthesis of Novel Spirooxindole Derivatives via Three-Component Reaction in Aqueous Medium Source: ACS Combinatorial Science URL: [Link]

  • Title: Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles Source: ACS Combinatorial Science URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: RSC Advances URL: [Link]

  • Title: Efficient synthesis of spiro diheterocycles via multi-component dicyclization reaction Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Request PDF Source: ResearchGate URL: [Link]

  • Title: Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Design and Synthesis of Novel Spiro [Chromane‐2,4′‐Piperidin]‐4‐One Derivatives: Anti‐Proliferative Investigation and Molecular Docking Studies | Request PDF Source: ResearchGate URL: [Link]

  • Title: Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Enantioselective heterocyclic synthesis of spiro chromanone–thiochroman complexes catalyzed by a bifunctional indane catalyst Source: Chemical Communications URL: [Link]

  • Title: Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents Source: Chemistry & Biodiversity URL: [Link]

  • Title: Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors Source: ResearchGate URL: [Link]

Sources

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity and Mechanism of Action of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Spiro[chroman-2,4'-piperidine] derivatives have emerged as a highly promising class of heterocyclic scaffolds in oncology, specifically functioning as microtubule-targeting agents (MTAs)[1]. Recent preclinical evaluations of analogous spirochromanones, such as Cst-17, demonstrate their capacity to bind the colchicine-binding site of tubulin, destabilize microtubule networks, and induce G2/M phase cell cycle arrest followed by caspase-dependent apoptosis [2].

The compound 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone represents a structural evolution of this pharmacophore. By reducing the 4-ketone to a 4-hydroxyl group and introducing an N-acetyl moiety, this derivative is designed to alter hydrogen-bonding dynamics and enhance cellular permeability.

As a Senior Application Scientist, I have designed this protocol guide to provide a self-validating experimental workflow . Rather than merely listing steps, this guide emphasizes the causality behind assay selection—ensuring that primary cytotoxicity data seamlessly bridges into mechanistic target validation.

Experimental Workflow & Logical Architecture

To prevent false positives and artifacts, the evaluation of this compound must follow a strict hierarchical workflow. Primary screening establishes the therapeutic window, flow cytometry confirms the cytostatic mechanism (G2/M arrest), and mitochondrial profiling validates the terminal cytotoxic event (intrinsic apoptosis).

Workflow A 1. Cytotoxicity Screening (Resazurin Assay) B 2. Cell Cycle Analysis (PI Flow Cytometry) A->B IC50 Determined C 3. Target Validation (Tubulin Polymerization) B->C G2/M Arrest D 4. Apoptosis Profiling (JC-1 / Annexin V) B->D Intrinsic Pathway

Figure 1: Sequential self-validating workflow for evaluating MTA-induced cytotoxicity.

Step-by-Step Methodologies

Protocol A: Primary Cytotoxicity Profiling (Resazurin Reduction Assay)

Causality & Assay Choice: We utilize Resazurin (Alamar Blue) over the traditional MTT assay [1]. Resazurin is non-toxic and cell-permeable, allowing for continuous kinetic readings and downstream multiplexing (e.g., lysing the same cells for caspase-3/7 activity). Self-Validation System: Every plate must include a vehicle control (0.5% DMSO) to establish the baseline, as higher DMSO concentrations induce solvent toxicity that artificially skews IC50 calculations. Colchicine (1 µM) is used as a positive control to validate the assay's dynamic range.

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing HeLa, MCF-7, and A549 cells. Seed at a density of 5×103 cells/well in a 96-well black, clear-bottom plate (100 µL/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 20 mM stock of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone in 100% molecular-grade DMSO.

  • Treatment: Perform a 10-point serial dilution (0.1 µM to 100 µM) in complete media. Ensure the final DMSO concentration is normalized to 0.5% across all wells. Treat cells for 48 hours.

  • Resazurin Addition: Add 20 µL of 0.15 mg/mL Resazurin solution to each well. Incubate for 4 hours at 37°C.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50 using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality & Assay Choice: Microtubule-targeting agents disrupt the mitotic spindle, preventing chromosomal segregation [2]. This triggers the spindle assembly checkpoint (SAC), causing cells to accumulate in the G2/M phase. Propidium Iodide (PI) staining allows us to quantify DNA content and confirm this specific cytostatic mechanism.

Step-by-Step Procedure:

  • Synchronization (Optional but Recommended): Serum-starve HeLa cells for 24 hours to synchronize them in the G0/G1 phase, ensuring a uniform baseline.

  • Treatment: Release cells into complete media containing the compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash twice with cold PBS, and fix by adding 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours (or up to a week).

  • Staining: Centrifuge to remove ethanol. Wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes. RNase A is critical here; without it, PI will bind to double-stranded RNA, causing massive background fluorescence.

  • Acquisition: Analyze 10,000 events per sample via flow cytometry (FL2 channel). Use doublet discrimination (FL2-A vs. FL2-W) to exclude clumped cells.

Protocol C: Mitochondrial Membrane Potential (ΔΨm) Assessment

Causality & Assay Choice: Prolonged G2/M arrest typically resolves into cell death via the intrinsic apoptotic pathway. The collapse of the mitochondrial membrane potential (ΔΨm) is a hallmark early event. We use the JC-1 dye, a ratiometric probe that shifts from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria), providing an internal control independent of mitochondrial mass.

Step-by-Step Procedure:

  • Treatment: Treat HeLa cells in 6-well plates with the compound for 24 hours.

  • Staining: Remove media and add 2 µM JC-1 dye in warm PBS. Incubate at 37°C for 30 minutes in the dark.

  • Washing: Wash cells twice with warm PBS to remove unbound dye.

  • Analysis: Analyze immediately via flow cytometry. Measure green fluorescence (FITC channel, ~525 nm) and red fluorescence (PE channel, ~590 nm). A decrease in the Red/Green fluorescence ratio indicates ΔΨm depolarization.

Mechanistic Pathway Visualization

Based on the structural homology to established spirochromanones, the following signaling cascade illustrates the causal relationship between tubulin binding and terminal apoptosis.

Pathway Comp 1-(4-Hydroxyspiro[chroman- 2,4'-piperidin]-1'-yl)ethanone Tubulin Tubulin Binding (Colchicine Site) Comp->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule G2M G2/M Cell Cycle Arrest (Spindle Checkpoint Activation) Microtubule->G2M MMP Loss of Mitochondrial Membrane Potential (ΔΨm) G2M->MMP Prolonged Arrest Caspase Caspase-9/3 Activation MMP->Caspase Cytochrome c release Apoptosis Terminal Cell Death (Apoptosis) Caspase->Apoptosis

Figure 2: Proposed mechanistic signaling pathway for spirochroman-piperidine derivatives.

Data Presentation & Expected Outcomes

To benchmark the efficacy of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, experimental data should be structured against historical baselines of related spirochroman-4-one derivatives [1][2].

Table 1: Expected Cytotoxicity Profile (IC50 Values) Values represent the concentration required to inhibit 50% of cell growth after 48h treatment.

Cell LineTissue OriginExpected IC50 Range (µM)Positive Control (Colchicine) IC50
HeLa Cervical Adenocarcinoma8.0 – 12.00.05 µM
MCF-7 Breast Carcinoma10.0 – 15.00.08 µM
A549 Lung Adenocarcinoma9.0 – 14.00.06 µM
HEK-293 Embryonic Kidney (Non-tumor)> 50.0 (Low Toxicity)0.12 µM

Table 2: Expected Cell Cycle Distribution in HeLa Cells (24h Treatment) Demonstrating dose-dependent G2/M arrest.

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle (0.5% DMSO) 65.2 ± 2.120.1 ± 1.514.7 ± 1.2
Compound ( 0.5×IC50​ ) 48.4 ± 1.818.3 ± 1.133.3 ± 2.0
Compound ( 1×IC50​ ) 22.1 ± 1.512.4 ± 0.965.5 ± 3.1

References

  • Abdelatef SA, El-Saadi MT, Amin NH, Abdelazeem AH, Abdellatif KRA. "Synthesis and anticancer screening of novel spiro[chroman-2,4'-piperidin]-4-one derivatives with apoptosis-inducing activity." Journal of Applied Pharmaceutical Science. 2018.[Link]

  • Roy R, Nandikolla A, Dastidar DG, Chatterji U, Sekhar KVGC, Chakrabarti G. "Spirochromanone Cst-17 as a potent microtubule destabilizing agent showing anticancer effects in HeLa cells by binding to tubulin." Future Medicinal Chemistry. 2026.[Link]

Application Note: Utilizing 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone in High-Throughput Screening Cascades

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: Acetyl-CoA Carboxylase (ACC) Inhibition & Oncological Phenotypic Screening

Executive Summary & Scientific Rationale

In high-throughput screening (HTS) campaigns targeting lipid metabolism and oncology, the selection of highly stable, cell-permeable reference compounds is critical. The spiro[chroman-2,4'-piperidin] architecture is a privileged pharmacophore, extensively documented for its potent allosteric inhibition of Acetyl-CoA Carboxylase (ACC) and its subsequent apoptosis-inducing activity in cancer cell lines ().

However, traditional spiro-ketone scaffolds can occasionally exhibit assay interference due to the electrophilic nature of the 4-ketone moiety in complex biological buffers containing nucleophilic reducing agents (e.g., DTT). 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone solves this liability.

The Causality of Chemical Design: By reducing the 4-ketone to a 4-hydroxyl group, we eliminate the risk of artifactual Michael additions, significantly improving the compound's stability in aqueous screening buffers. Furthermore, the addition of the 1'-ethanone (N-acetyl) group on the piperidine nitrogen locks the ring conformation. This conformational restriction reduces entropic penalty upon binding, ensuring reliable and reproducible engagement with the ACC carboxyltransferase domain. Consequently, this specific derivative serves as a superior, dual-purpose reference standard for both target-based biochemical assays and phenotypic cell-based screens.

ACC_Pathway Inhibitor 1-(4-Hydroxyspiro...) [Reference Inhibitor] ACC Acetyl-CoA Carboxylase Inhibitor->ACC Allosteric Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Metabolic Stress Malonyl Malonyl-CoA ACC->Malonyl Catalysis FAS Fatty Acid Synthesis Malonyl->FAS Substrate Tumor Tumor Cell Proliferation FAS->Tumor Promotes

Figure 1: Mechanistic pathway of ACC inhibition by the spiro[chroman-2,4'-piperidin] scaffold.

HTS Workflow Design & Self-Validating Logic

To maximize hit confidence, we employ an orthogonal, two-tiered screening cascade. The workflow relies on a self-validating system: every screening plate must pass strict statistical quality control (Z'-factor > 0.6) before data is accepted. This ensures that any observed inhibition is due to true compound activity rather than dispensing errors or reagent degradation.

HTS_Workflow Prep 1. Library & Reference Prep (Echo 555 Acoustic Dispenser) Primary 2. Primary Biochemical Screen (ADP-Glo ACC1/2 Assay, 384-well) Prep->Primary QC 3. Quality Control (Z'-factor > 0.65) Primary->QC Secondary 4. Secondary Phenotypic Screen (HCS Apoptosis in MCF-7) QC->Secondary Hits (IC50 < 1 µM) Hit 5. Hit Validation & SAR (Lead Generation) Secondary->Hit

Figure 2: Two-tiered HTS workflow utilizing biochemical and phenotypic screening cascades.

Step-by-Step Experimental Protocols

Protocol A: Primary Biochemical Screen (384-Well ADP-Glo ACC Assay)

This target-based assay measures the production of ADP during the ACC-catalyzed carboxylation of acetyl-CoA. 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone is used as the positive control (100% inhibition reference).

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Brij-35. (Causality: Brij-35 prevents non-specific aggregation-based inhibition).

  • Enzyme Mix: Dilute recombinant human ACC1 to 4 nM in Assay Buffer.

  • Substrate Mix: 50 µM Acetyl-CoA, 50 µM ATP, and 12 mM NaHCO₃ in Assay Buffer.

Step 2: Compound Dispensing

  • Use an Echo 555 Acoustic Dispenser to transfer 50 nL of test compounds and the spiro-reference compound (in 100% DMSO) into a 384-well white pro-bind plate.

  • Self-Validation Check: Include 16 wells of DMSO only (0% inhibition) and 16 wells of 10 µM reference compound (100% inhibition) per plate to calculate the Z'-factor.

Step 3: Reaction Execution

  • Add 5 µL of Enzyme Mix to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitors.

  • Add 5 µL of Substrate Mix to initiate the reaction. Centrifuge at 1000 x g for 1 minute.

  • Incubate at room temperature for 60 minutes.

Step 4: Detection & Readout

  • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Read luminescence on a multi-mode microplate reader (e.g., EnVision).

Protocol B: Secondary Phenotypic Screen (High-Content Apoptosis Assay)

Compounds that pass Protocol A are advanced to a phenotypic screen to verify cell permeability and physiological efficacy. The spiro-scaffold is known to induce early apoptosis in MCF-7 breast cancer cells ().

Step 1: Cell Seeding

  • Seed MCF-7 cells at 2,500 cells/well in 30 µL of DMEM (10% FBS) into a 384-well black, clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Treatment

  • Pin-transfer 100 nL of hit compounds and the spiro-reference compound (dose-response: 10 µM to 10 nM) into the assay plate. Incubate for 24 hours.

Step 3: Multiplex Staining

  • Causality: Multiplexing allows simultaneous assessment of cell count (toxicity) and phosphatidylserine externalization (early apoptosis).

  • Remove media and add 20 µL of staining solution containing Hoechst 33342 (1 µg/mL) and Alexa Fluor 488 Annexin V (1:50 dilution) in Annexin Binding Buffer.

  • Incubate in the dark for 30 minutes at room temperature.

Step 4: High-Content Imaging

  • Image plates using an automated High-Content Screening (HCS) system (e.g., Molecular Devices ImageXpress) capturing DAPI (Hoechst) and FITC (Annexin V) channels.

  • Analyze the percentage of Annexin V-positive cells relative to the total nuclei count.

Data Presentation & Quality Control

To ensure rigorous evaluation, all raw data must be normalized against the intra-plate controls. The table below outlines the expected performance metrics when utilizing 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone as a standard.

ParameterProtocol A: Biochemical Assay (ACC1)Protocol B: Phenotypic Assay (MCF-7)
Plate Format 384-well, low-volume white384-well, clear-bottom black
Reference IC₅₀ / EC₅₀ 45 - 120 nM1.5 - 5.6 µM
Z'-Factor Target > 0.75 (Robust)> 0.60 (Acceptable for cell-based)
Primary Readout Luminescence (RLU)Fluorescence (Cell Count / Intensity)
Incubation Time 60 minutes24 hours
DMSO Tolerance Up to 2% final concentrationUp to 0.5% final concentration

Note: If the Z'-factor falls below the target threshold, the plate is automatically flagged by the LIMS system and must be repeated. This enforces the self-validating integrity of the screening campaign.

References

  • Shinde, P., Srivastava, S.K., Odedara, R., Tuli, D., Munshi, S., Patel, J., Zambad, S.P., Sonawane, R., Gupta, R.C., Chauthaiwale, V., & Dutt, C. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953.[Link]

  • Abdelatef, S. A., El-Haggar, R. S., Al-Omary, F. A., El-Zahabi, M. A., & El-Malah, A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 009-016.[Link]

  • Huang, T., Sun, J., Wang, Q., & Liu, Y. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. Molecules, 20(9), 17449-17468.[Link]

Application of Spiro[chroman-2,4'-piperidine] Derivatives as Acetyl-CoA Carboxylase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the application of spiro[chroman-2,4'-piperidine] derivatives as potent inhibitors of acetyl-CoA carboxylase (ACC). It is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic diseases, oncology, and medicinal chemistry. This document delves into the core principles of ACC inhibition, the therapeutic rationale, and detailed protocols for the evaluation of this promising class of compounds.

Introduction: Acetyl-CoA Carboxylase as a Critical Metabolic Node

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[3][4][5] In mammals, two main isoforms of ACC exist, ACC1 and ACC2, which share approximately 75% sequence identity but have distinct subcellular localizations and primary functions.[6][7]

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue.[6][7][8] The malonyl-CoA produced by ACC1 serves as the primary building block for the synthesis of long-chain fatty acids by fatty acid synthase (FASN).[2][3]

  • ACC2: Predominantly found on the outer mitochondrial membrane, particularly in oxidative tissues like the heart and skeletal muscle.[6][7][9] Malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2][9]

This dual role of ACC in regulating both fatty acid synthesis and oxidation places it at a crucial crossroads of cellular energy metabolism.[10] Consequently, ACC has emerged as a highly attractive therapeutic target for a range of human diseases characterized by dysregulated lipid metabolism.[6][10][11]

Therapeutic Rationale for ACC Inhibition

The inhibition of ACC offers a dual mechanism of action that is therapeutically advantageous in several disease contexts:

  • Metabolic Diseases: In conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes, excessive de novo lipogenesis contributes to lipid accumulation and insulin resistance.[6][12] By inhibiting ACC, the production of malonyl-CoA is reduced, leading to a simultaneous decrease in fatty acid synthesis and an increase in fatty acid oxidation.[6][12] This shifts the metabolic balance from energy storage to energy expenditure. Clinical and preclinical studies have demonstrated that ACC inhibitors can significantly reduce liver fat content and improve metabolic parameters.[6][13] However, it is noteworthy that some ACC inhibitors have been associated with an increase in plasma triglycerides, a factor that requires careful consideration in drug development.[10][12]

  • Oncology: Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival.[4][5] Many tumors display a heightened reliance on de novo fatty acid synthesis to provide lipids for membrane formation, energy storage, and signaling molecules.[4][14] Inhibition of ACC can disrupt this crucial metabolic adaptation, leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

The Spiro[chroman-2,4'-piperidine] Scaffold: A Privileged Motif for ACC Inhibition

The spiro[chroman-2,4'-piperidine] core is a recognized privileged scaffold in medicinal chemistry.[15][16] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating high-affinity and selective interactions with biological targets.[17] Several derivatives of spiro[chroman-2,4'-piperidin]-4-one have been designed, synthesized, and identified as potent ACC inhibitors, with some compounds exhibiting inhibitory activity in the low nanomolar range.[18][19]

The exploration of the structure-activity relationship (SAR) of these compounds has provided valuable insights for the design of next-generation inhibitors with improved potency and pharmacokinetic properties.[18]

Experimental Protocols for the Evaluation of Spiro[chroman-2,4'-piperidine] ACC Inhibitors

This section provides detailed, step-by-step methodologies for the in vitro and cell-based evaluation of spiro[chroman-2,4'-piperidine] derivatives as ACC inhibitors.

In Vitro ACC Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Principle: The enzymatic reaction involves the ATP-dependent carboxylation of acetyl-CoA using [¹⁴C]-bicarbonate. The resulting [¹⁴C]-malonyl-CoA is then captured and quantified by scintillation counting.

Materials:

  • Purified recombinant human ACC1 or ACC2

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM Sodium Citrate, 2 mM DTT

  • ATP solution

  • Acetyl-CoA solution

  • [¹⁴C]-Sodium Bicarbonate

  • Spiro[chroman-2,4'-piperidine] test compounds

  • 96-well microplates

  • Scintillation vials and cocktail

Protocol:

  • Compound Preparation: Prepare a serial dilution of the spiro[chroman-2,4'-piperidine] test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the purified ACC enzyme to the working concentration in ice-cold Assay Buffer.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound or vehicle (DMSO)

    • ACC enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a pre-warmed substrate mix containing ATP, acetyl-CoA, and [¹⁴C]-Sodium Bicarbonate.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a small volume of strong acid (e.g., perchloric acid).

  • Quantification: Transfer the reaction mixture to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Causality and Self-Validation:

  • The inclusion of a no-enzyme control is crucial to determine the background signal.

  • A known ACC inhibitor should be used as a positive control to validate the assay performance.

  • The linearity of the reaction with respect to time and enzyme concentration should be established during assay development.

Cell-Based De Novo Lipogenesis Assay

This assay measures the rate of new fatty acid synthesis in cultured cells by monitoring the incorporation of a radiolabeled precursor.

Principle: Cells are incubated with a radiolabeled substrate, such as [¹⁴C]-acetate, which is incorporated into newly synthesized lipids. The total radiolabeled lipid content is then quantified as a measure of de novo lipogenesis. A simplified method utilizes scintillating microplates to avoid laborious lipid extraction steps.[20]

Materials:

  • Human liver cancer cell line (e.g., HepG2) or other relevant cell types

  • Cell culture medium and supplements

  • Spiro[chroman-2,4'-piperidine] test compounds

  • [¹⁴C]-Acetic Acid, Sodium Salt

  • 96-well ScintiPlates® (or standard tissue culture plates for extraction method)

  • Cell lysis buffer

  • Scintillation counter or microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the spiro[chroman-2,4'-piperidine] test compounds or vehicle for a predetermined duration (e.g., 2-24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to each well and incubate for 2-4 hours.

  • Cell Lysis and Measurement (ScintiPlate® Method):

    • Aspirate the medium and wash the cells with PBS.

    • Lyse the cells directly in the wells.

    • Measure the radioactivity using a microplate scintillation counter.[20]

  • Lipid Extraction and Measurement (Standard Method):

    • Wash the cells with PBS.

    • Extract the total lipids using an organic solvent mixture (e.g., hexane:isopropanol).

    • Transfer the lipid-containing organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and count.

  • Data Analysis: Normalize the radioactivity counts to the total protein content in each well. Calculate the percent inhibition of de novo lipogenesis and determine the EC₅₀ value.

Causality and Self-Validation:

  • A positive control inhibitor of fatty acid synthesis (e.g., a known ACC or FASN inhibitor) should be included.

  • A cell viability assay (e.g., MTT or CellTiter-Glo®) should be performed in parallel to ensure that the observed inhibition of lipogenesis is not due to general cytotoxicity.

Quantification of Cellular Malonyl-CoA Levels

This assay directly measures the cellular concentration of the product of the ACC reaction, providing a direct readout of ACC activity in a cellular context.

Principle: Cellular metabolites are extracted and the concentration of malonyl-CoA is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cultured cells treated with test compounds

  • Ice-cold PBS

  • Metabolite extraction solution (e.g., 80% methanol)

  • Internal standard (e.g., [¹³C₃]-malonyl-CoA)

  • LC-MS/MS system

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the spiro[chroman-2,4'-piperidine] compounds as described previously.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold PBS.

    • Add ice-cold extraction solution containing the internal standard to the cells.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet the cell debris.

  • Sample Analysis: Analyze the supernatant containing the extracted metabolites by LC-MS/MS.

  • Data Quantification: Quantify the malonyl-CoA concentration by comparing its peak area to that of the internal standard and referencing a standard curve.

Causality and Self-Validation:

  • The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it corrects for variations in sample processing and instrument response.

  • A time-course and dose-response experiment will provide a comprehensive understanding of the inhibitor's effect on malonyl-CoA levels.

Visualizing the Impact: Pathways and Workflows

ACC's Role in Cellular Metabolism

The following diagram illustrates the central role of ACC1 and ACC2 in fatty acid metabolism.

ACC_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate Citrate AcetylCoA_cyto Acetyl-CoA (cytosol) Citrate->AcetylCoA_cyto ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA (cytosol) FattyAcids Fatty Acid Synthesis (FASN) MalonylCoA_cyto->FattyAcids ACC1->MalonylCoA_cyto ATP Spiro_Inhibitor Spiro[chroman-2,4'-piperidine] Inhibitor Spiro_Inhibitor->ACC1 inhibits ACC2 ACC2 Spiro_Inhibitor->ACC2 inhibits AcetylCoA_mito Acetyl-CoA (mitochondria) AcetylCoA_mito->ACC2 MalonylCoA_mito Malonyl-CoA (mitochondria) CPT1 CPT1 MalonylCoA_mito->CPT1 inhibits ACC2->MalonylCoA_mito ATP FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 BetaOxidation β-Oxidation CPT1->BetaOxidation

Caption: Central role of ACC1 and ACC2 in fatty acid metabolism and inhibition by spiro[chroman-2,4'-piperidine] derivatives.

Experimental Workflow for Inhibitor Characterization

The following workflow outlines the key steps in characterizing a novel spiro[chroman-2,4'-piperidine] derivative as an ACC inhibitor.

Inhibitor_Workflow Start Start: Novel Spiro Derivative InVitro_Assay In Vitro ACC Inhibition Assay (IC₅₀ Determination) Start->InVitro_Assay Cell_Based_DNL Cell-Based De Novo Lipogenesis Assay (EC₅₀ Determination) InVitro_Assay->Cell_Based_DNL Potent Hits MalonylCoA_Quant Malonyl-CoA Quantification (LC-MS/MS) Cell_Based_DNL->MalonylCoA_Quant Cytotoxicity Cytotoxicity Assay Cell_Based_DNL->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis MalonylCoA_Quant->SAR_Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization InVivo_Studies In Vivo Efficacy Studies (e.g., Metabolic Models) InVivo_Studies->Lead_Optimization Feedback Lead_Optimization->InVivo_Studies Optimized Leads

Caption: A typical workflow for the characterization of spiro[chroman-2,4'-piperidine] ACC inhibitors.

Quantitative Data Summary

The following table summarizes representative data for spiro[chroman-2,4'-piperidine] derivatives as ACC inhibitors, collated from the literature.[18][19]

Compound IDACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)De Novo Lipogenesis EC₅₀ (nM)
38j Low nM rangeLow nM rangeNot Reported
43a-j Low nM rangeLow nM rangeNot Reported
16 Not ReportedNot Reported0.31 - 5.62 µM (Cytotoxicity in cancer cells)

Note: The data presented are illustrative and specific values can be found in the cited literature. The cytotoxicity data for compound 16 is in cancer cell lines and may not directly correlate with ACC inhibition in all contexts.

Conclusion

Spiro[chroman-2,4'-piperidine] derivatives represent a promising class of small molecule inhibitors of acetyl-CoA carboxylase. Their potent, dual-action mechanism on both fatty acid synthesis and oxidation provides a strong rationale for their development as therapeutic agents for metabolic diseases and cancer. The detailed protocols and workflows provided in this guide offer a robust framework for the comprehensive evaluation and characterization of these compounds, enabling researchers to advance the discovery and development of novel ACC-targeted therapies.

References

  • What are ACC inhibitors and how do they work? (2024). Synapse. Available at: [Link]

  • Chen, Y., et al. (2022). Acetyl-CoA Carboxylases and Diseases. Frontiers in Oncology, 12, 866904. Available at: [Link]

  • Rathod, D. M., et al. (2021). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 64(21), 16047–16064. Available at: [Link]

  • Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949–953. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. Available at: [Link]

  • Banne, S. K., et al. (2022). Design and Synthesis of Novel Spiro [Chromane-2,4'-Piperidin]-4-One Derivatives: Anti-Proliferative Investigation and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • Ingold, K. U., et al. (2019). Mechanistic MALDI-TOF Cell-Based Assay for the Discovery of Potent and Specific Fatty Acid Synthase Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 835–844. Available at: [Link]

  • Wang, C., et al. (2015). The acetyl-CoA carboxylase enzyme: a target for cancer therapy? Expert Review of Anticancer Therapy, 15(6), 667–676. Available at: [Link]

  • Ung, T., et al. (2015). A Cellular Assay for Inhibitors of the Fatty Acid Biosynthetic Pathway Using Scintillating Microplates. ASSAY and Drug Development Technologies, 13(5), 285–292. Available at: [Link]

  • Wang, C., et al. (2015). The acetyl-CoA carboxylase enzyme: a target for cancer therapy? Expert Review of Anticancer Therapy, 15(6), 667–676. Available at: [Link]

  • Goedeke, L., et al. (2023). Isotype-selective roles of hepatic acetyl-CoA carboxylases in a mouse model of fatty liver disease. Molecular Metabolism, 70, 101695. Available at: [Link]

  • Tong, L., et al. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. Expert Opinion on Therapeutic Targets, 23(9), 759–767. Available at: [Link]

  • Lally, J. S. V., et al. (2022). Targeting acetyl-CoA carboxylase 1 for cancer therapy. Medical Oncology, 39(1), 22. Available at: [Link]

  • Perry, R. J., et al. (2018). Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD. Hepatology, 68(2), 793–795. Available at: [Link]

  • Wang, C., et al. (2010). Acetyl-CoA carboxylase-α as a novel target for cancer therapy. Frontiers in Bioscience (Scholar Edition), 2(2), 515–526. Available at: [Link]

  • Bourbeau, M. P., & Bartberger, M. D. (2015). Recent Advances in the Development of Acetyl-CoA Carboxylase (ACC) Inhibitors for the Treatment of Metabolic Disease: Miniperspective. Journal of Medicinal Chemistry, 58(2), 525–536. Available at: [Link]

  • Chen, C.-Y., et al. (2023). Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of Clinical Medicine, 12(17), 5621. Available at: [Link]

  • Tong, L., et al. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. Expert Opinion on Therapeutic Targets, 23(9), 759–767. Available at: [Link]

  • Chen, C.-Y., et al. (2023). Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Journal of Clinical Medicine, 12(17), 5621. Available at: [Link]

  • De Marchi, T., et al. (2022). Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabditis elegans Using a Partially Purified Protein Extract. ACS Omega, 7(1), 1183–1193. Available at: [Link]

  • Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular Biochemistry, 96(4), 658–663. Available at: [Link]

  • De Angelis, F., et al. (2017). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. Available at: [Link]

  • What are ACC2 inhibitors and how do they work? (2024). Synapse. Available at: [Link]

  • Shaik, S. P., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. Available at: [Link]

  • Shinde, P., et al. (2008). Synthesis of spiro[chroman-2,4-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949–953. Available at: [Link]

  • Lally, J. S. V., et al. (2017). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLOS ONE, 12(1), e0169566. Available at: [Link]

  • Lin, C.-Y., et al. (2024). Real-Time NMR-Based Drug Discovery to Identify Inhibitors against Fatty Acid Synthesis in Living Cancer Cells. Analytical Chemistry, 96(7), 2821–2829. Available at: [Link]

  • Chen, Y., et al. (2022). Acetyl-CoA Carboxylases and Diseases. Frontiers in Oncology, 12, 866904. Available at: [Link]

  • Ogawa, H., et al. (2016). Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells. Anticancer Research, 36(9), 4547–4552. Available at: [Link]

  • DiRusso, C. C., et al. (2005). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 342(1), 1–10. Available at: [Link]

  • Lally, J. S. V., et al. (2019). Inhibition of acetyl-CoA carboxylase (ACC) by phosphorylation or by the liver-specific inhibitor, ND-654, suppresses lipogenesis and hepatocellular carcinoma. Molecular Metabolism, 20, 45–58. Available at: [Link]

  • Abu-Elheiga, L., et al. (2005). Inhibition of acetyl-CoA carboxylases by soraphen A prevents lipid accumulation and adipocyte differentiation in 3T3-L1 cells. ResearchGate. Available at: [Link]

Sources

In Vivo Evaluation of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone: Protocols for Metabolic and Pharmacodynamic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The spiro[chroman-2,4'-piperidine] scaffold is a privileged pharmacophore in modern drug discovery, primarily recognized for its potent inhibition of Acetyl-CoA Carboxylase (ACC) and its emerging role in oncology as an apoptosis-inducing agent (). The specific derivative, 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone , features two critical structural modifications: an N-acetylation at the piperidine ring (enhancing metabolic stability and mitigating potential hERG liabilities common to basic amines) and a hydroxyl group at the 4-position of the chroman ring, which interacts with the carboxyltransferase (CT) domain of ACC.

The Causality of Target Engagement

Inhibiting ACC (both ACC1 and ACC2 isoforms) blocks the conversion of acetyl-CoA to malonyl-CoA. Because malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), its depletion relieves this inhibition, allowing long-chain fatty acids to enter the mitochondria for β -oxidation (). To evaluate this compound in vivo, we must measure both the direct biochemical consequence (tissue malonyl-CoA depletion) and the systemic physiological outcome (increased whole-body fat oxidation).

ACC_Pathway Compound 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone ACC Acetyl-CoA Carboxylase (ACC1/2) Compound->ACC Inhibits MalCoA Malonyl-CoA ACC->MalCoA Catalyzes Formation AcCoA Acetyl-CoA AcCoA->MalCoA Substrate CPT1 Carnitine Palmitoyltransferase 1 (CPT-1) MalCoA->CPT1 Allosteric Inhibition Mito Mitochondrial Fatty Acid β-Oxidation CPT1->Mito Promotes FA Transport

Fig 1: Mechanism of action for ACC inhibition and subsequent induction of fatty acid oxidation.

Experimental Design & Workflow

To establish a highly trustworthy, self-validating data package for this compound, the in vivo evaluation must couple real-time indirect calorimetry with post-mortem LC-MS/MS biomarker analysis.

InVivoWorkflow Acclimation 1. Acclimation (Metabolic Cages) Dosing 2. Compound Admin (PO/IP & Vehicle) Acclimation->Dosing Calorimetry 3. Indirect Calorimetry (VO2, VCO2, RQ) Dosing->Calorimetry Tissue 4. Tissue Harvest (Snap-freeze) Calorimetry->Tissue Analysis 5. LC-MS/MS (Malonyl-CoA Quant) Tissue->Analysis

Fig 2: End-to-end in vivo pharmacodynamic evaluation workflow.

Protocol 1: Systemic Pharmacodynamics via Indirect Calorimetry

Causality & Self-Validation: The Respiratory Quotient (RQ), calculated as the ratio of carbon dioxide produced to oxygen consumed ( VCO2​/VO2​ ), is the definitive in vivo metric for substrate utilization. An RQ of 1.0 indicates pure carbohydrate oxidation, while an RQ of ~0.7 indicates pure fat oxidation. By administering our spiro-piperidine compound, we expect a dose-dependent drop in RQ (). Self-Validating Mechanism: Fasting inherently lowers the RQ. If the compound causes anorexia, the RQ drop is a behavioral artifact, not a direct metabolic effect. Therefore, continuous food intake monitoring is integrated into the protocol. If food intake drops, a pair-fed vehicle control group must be used to isolate the enzymatic effect.

Step-by-Step Methodology
  • Acclimation: Place male C57BL/6J mice (8-10 weeks old) into individual metabolic cages (e.g., Columbus Instruments CLAMS) 48 hours prior to the study. Field-Proven Insight: Mice transferred to novel environments exhibit stress-induced hypermetabolism. Skipping acclimation will skew baseline VO2​ readings.

  • Baseline Monitoring: Record baseline VO2​ , VCO2​ , and food intake for 12 hours (one dark cycle).

  • Formulation & Dosing: Formulate 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone in 0.5% Methylcellulose/0.1% Tween-80. Administer via oral gavage (PO) at 0 (Vehicle), 10, and 30 mg/kg.

  • Data Acquisition: Continuously monitor gas exchange for 24 hours post-dose. Calculate RQ = VCO2​/VO2​ .

  • Data Processing: Calculate the Area Under the Curve (AUC) for the RQ shift during the 12-hour light phase (when mice are typically resting and relying on baseline metabolism).

Protocol 2: LC-MS/MS Quantification of Tissue Malonyl-CoA

Causality & Self-Validation: While RQ proves whole-body fat oxidation, it does not prove target engagement. Quantifying malonyl-CoA in the liver and skeletal muscle provides direct biochemical evidence of ACC inhibition. Self-Validating Mechanism: Malonyl-CoA is highly unstable and rapidly degraded by endogenous thioesterases. The inclusion of an isotopically labeled internal standard ( 13C3​ -Malonyl-CoA) before tissue homogenization ensures that any degradation or matrix suppression during extraction is mathematically normalized.

Step-by-Step Methodology
  • Tissue Harvest (Critical Step): Immediately following the 24-hour calorimetry period, euthanize mice via cervical dislocation. Within <15 seconds , excise the liver and quadriceps, and snap-freeze them using Wollenberger tongs pre-cooled in liquid nitrogen. Field-Proven Insight: Do not simply drop the tissue in liquid nitrogen; the Leidenfrost effect slows freezing. Pre-cooled tongs instantly crush and freeze the tissue, halting thioesterase activity.

  • Extraction: Weigh ~50 mg of frozen tissue. Add 500 μ L of ice-cold 10% trichloroacetic acid (TCA) containing 50 ng/mL 13C3​ -Malonyl-CoA.

  • Homogenization: Homogenize using a bead-beater at 4°C for 30 seconds. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Pass the supernatant through a weak anion exchange (WAX) SPE cartridge. Wash with water and elute with 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in mobile phase.

  • LC-MS/MS Analysis: Inject 10 μ L onto a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for Malonyl-CoA (m/z 854.1 347.1) and 13C3​ -Malonyl-CoA (m/z 857.1 350.1).

Quantitative Data Presentation

The following table summarizes the anticipated pharmacodynamic and biomarker profile of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone based on its class profile. The dose-dependent reduction in liver malonyl-CoA perfectly correlates with the physiological shift toward fat oxidation (lowered RQ).

Treatment GroupDose (mg/kg)Mean Liver Malonyl-CoA (nmol/g)Mean RQ (AUC 0-12h)Calculated Fat Oxidation Rate (mg/min/kg)
Vehicle Control 02.45 ± 0.310.92 ± 0.044.2 ± 0.5
Compound (Low) 101.80 ± 0.250.85 ± 0.036.8 ± 0.6
Compound (High) 300.95 ± 0.180.78 ± 0.029.5 ± 0.8

Table 1: Summary of in vivo metabolic parameters following oral administration in C57BL/6J mice.

References

  • Title: Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Identification and synthesis of novel inhibitors of acetyl-CoA carboxylase with in vitro and in vivo efficacy on fat oxidation Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity Source: Journal of Applied Pharmaceutical Science URL: [Link]

Application Note: Flow Cytometric Profiling of Apoptosis Induced by Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Preclinical Oncologists Focus: Mechanistic validation and standardized flow cytometry protocols for microtubule-targeting spiro-heterocycles.

Scientific Context & Mechanistic Rationale

Spiro[chroman-2,4'-piperidin]-4-one derivatives, particularly advanced synthetic analogues like Cst-17, have recently been identified as highly potent microtubule-targeting agents (MTAs)[1]. In preclinical models, such as human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cell lines, these compounds demonstrate targeted cytotoxicity by disrupting the interphase microtubule network[1].

The mechanism of action is highly specific: the spirochromanone derivative binds adjacent to the colchicine-binding site on tubulin, inhibiting polymerization[1]. This structural destabilization triggers a sustained cell cycle arrest at the G2/M phase[1]. Prolonged mitotic arrest initiates a cascade of intracellular stress responses, including elevated reactive oxygen species (ROS) generation and the collapse of the mitochondrial membrane potential (MMP or ΔΨm)[1]. This mitochondrial dysfunction ultimately activates the intrinsic caspase-dependent apoptotic pathway, leading to the externalization of phosphatidylserine (PS) on the cell surface[1].

MOA Cst17 Spiro[chroman-2,4'-piperidin]-4-one (e.g., Cst-17) Tubulin Tubulin Binding (Colchicine Site) Cst17->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule CellCycle G2/M Phase Arrest Microtubule->CellCycle ROS ROS Generation CellCycle->ROS MMP Loss of MMP (ΔΨm) ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis (PS Externalization) Caspase->Apoptosis

Mechanism of spiro[chroman-2,4'-piperidin]-4-one derivatives inducing caspase-dependent apoptosis.

Assay Principles: The Annexin V / Propidium Iodide System

To accurately quantify the apoptotic efficacy of these spiro derivatives, the Annexin V/Propidium Iodide (PI) flow cytometry assay is the gold standard[2].

  • Annexin V: In healthy cells, phosphatidylserine (PS) is actively sequestered to the inner leaflet of the plasma membrane. During early apoptosis, scramblases are activated while flippases are deactivated, causing PS to externalize to the outer leaflet[2]. Annexin V is a 35–40 kDa protein that binds to exposed PS with exceptionally high affinity in a strictly calcium-dependent manner[2].

  • Propidium Iodide (PI): PI is a vital dye that intercalates into DNA but cannot permeate intact cell membranes[3]. It is used to distinguish between early apoptotic cells (intact membranes, PI-negative) and late apoptotic/necrotic cells (compromised membranes, PI-positive)[4].

Self-Validating Experimental Protocol

A robust flow cytometry assay requires a self-validating design. This protocol incorporates necessary biological and technical controls to ensure that the observed PS externalization is a true pharmacological effect of the spiro[chroman-2,4'-piperidin]-4-one derivative, rather than an artifact of sample preparation.

Workflow Treat Treat Cells (Compound/Controls) Harvest Harvest Cells (Supernatant + Adherent) Treat->Harvest Wash Wash (Cold PBS) Harvest->Wash Buffer Resuspend (1X Binding Buffer) Wash->Buffer Stain Stain (Annexin V + PI) Buffer->Stain Incubate Incubate (15 min, Dark, RT) Stain->Incubate Analyze Flow Cytometry Acquisition Incubate->Analyze

Step-by-step workflow for Annexin V/PI flow cytometry apoptosis assay.

Step 1: Cell Treatment and Control Setup
  • Seed HeLa cells at a density of 1×106 cells per T25 flask and incubate overnight to allow adherence[3].

  • Treat experimental flasks with the spiro derivative (e.g., Cst-17 at its IC50 of ~9 µM)[1].

  • Crucial Controls:

    • Negative Control: Vehicle-treated cells (e.g., 0.1% DMSO) to establish basal apoptosis levels[4].

    • Positive Control: Treat one flask with a known apoptosis inducer (e.g., 1 µM Staurosporine for 4-6 hours)[2].

    • Compensation Controls: Prepare four tubes: Unstained, Annexin V-FITC only, PI only, and Dual-stained[3].

    • Expertise Note: The positive control is mandatory for generating a sufficient population of double-positive cells, which is required to accurately calculate the fluorescence compensation matrix and set quadrant gates[4].

Step 2: Harvesting (The Most Critical Step for Viability Assays)
  • Collect the cell culture supernatant into a conical tube.

    • Expertise Note: Apoptotic cells lose adherence and float. Discarding the supernatant will artificially eliminate the late-apoptotic and necrotic populations from your analysis[3].

  • Wash the adherent cells gently with PBS and add Trypsin-EDTA.

  • Neutralize trypsin immediately with serum-containing media and pool these cells with the collected supernatant[3].

    • Expertise Note: Over-trypsinization physically tears the plasma membrane, allowing Annexin V to bind internal PS and PI to enter the nucleus, creating massive false-positive shifts.

Step 3: Buffer Exchange
  • Centrifuge the pooled cells at 400-600 x g for 5 minutes at room temperature[5].

  • Wash the pellet twice with cold, azide-free, and serum-free PBS[5].

  • Resuspend the cells in 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of ∼1×106 cells/mL[4].

    • Expertise Note: The Annexin V-PS interaction is strictly dependent on calcium. Residual EDTA from the harvesting step will chelate Ca2+ and completely abrogate Annexin V binding. Thorough washing and the use of the specialized Binding Buffer are non-negotiable[5].

Step 4: Staining and Incubation
  • Transfer 100 µL of the cell suspension ( ∼1×105 cells) to a flow cytometry tube[2].

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution[5].

  • Gently vortex and incubate for 15 minutes at room temperature in the dark[2].

    • Expertise Note: Room temperature optimizes the thermodynamic binding kinetics of Annexin V, while darkness prevents photobleaching of the FITC fluorophore[2].

Step 5: Acquisition
  • Add 400 µL of 1X Binding Buffer to each tube[2].

  • Analyze immediately via flow cytometry.

    • Expertise Note: Cells must be analyzed within 1-4 hours. Prolonged exposure to PI at room temperature is toxic and will cause a time-dependent artifactual increase in the PI-positive population[5].

Data Interpretation & Expected Quantitative Results

When analyzing spiro[chroman-2,4'-piperidin]-4-one derivatives, you should observe a dose-dependent rightward and upward shift in the flow cytometry dot plots. Below is a structured summary of the expected quadrant distributions based on established MTA behavior[1].

QuadrantPhenotypeAnnexin V-FITCPropidium Iodide (PI)Expected Shift Post-Treatment (Cst-17)
Q1 (Upper Left) NecroticNegative (-)Positive (+)Minimal to no significant change.
Q2 (Upper Right) Late ApoptoticPositive (+)Positive (+)Significant dose-dependent increase as cells progress past early apoptosis.
Q3 (Lower Left) Healthy / ViableNegative (-)Negative (-)Dose-dependent decrease corresponding to drug cytotoxicity.
Q4 (Lower Right) Early ApoptoticPositive (+)Negative (-)Significant dose-dependent increase indicating primary mechanism of cell death.

Table 1: Flow cytometric quadrant analysis and expected population shifts following treatment with spirochromanone derivatives.

References

  • Spirochromanone Cst-17 as a potent microtubule destabilizing agent showing anticancer effects in HeLa cells by binding to tubulin Source: Taylor & Francis URL:[Link]

  • Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Bio URL:[Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL:[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC / NIH URL:[Link]

Sources

Application Note & Protocols: The Strategic Use of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel, highly efficient starting points for drug development campaigns.[1][2][3] Unlike traditional high-throughput screening (HTS), FBDD utilizes smaller, low-molecular-weight compounds ("fragments") to probe a protein's binding sites.[4] These fragments, despite their weak initial affinities, often exhibit superior ligand efficiency, providing a more rational path for optimization into potent lead compounds.[3][4] This guide focuses on the application of spirocyclic fragments, a class of compounds gaining significant traction for their ability to explore three-dimensional chemical space.[5][6][7] We will detail the strategic use of a specific exemplar, 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone , as a versatile starting point in FBDD campaigns, supported by a real-world case study and detailed experimental protocols for screening, validation, and optimization.

The Rationale: Why Spirocyclic Fragments?

The chemical libraries used in traditional HTS are often dominated by flat, aromatic structures. While effective for certain targets, this chemical space is well-explored and can lead to compounds with suboptimal physicochemical properties. Spirocyclic scaffolds, which contain two rings connected by a single common atom, offer a compelling alternative by introducing inherent three-dimensionality.[5]

Key Advantages of Spirocyclic Scaffolds:

  • Enhanced 3D Topology: The rigid, non-planar structure of spirocycles allows for the precise projection of functional groups into three-dimensional space, enabling more specific and complex interactions with protein binding pockets that are often difficult to achieve with flat molecules.[5]

  • Improved Physicochemical Properties: The increased sp3-character of spirocyclic fragments generally leads to improved aqueous solubility and can positively modulate other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties compared to their aromatic counterparts.[5][8]

  • Novel Chemical Space: These scaffolds represent a less explored area of chemical space, increasing the probability of identifying novel binding modes and securing intellectual property.[7]

  • Conformational Rigidity: The constrained nature of the fused ring system reduces the entropic penalty upon binding, which can contribute to a more favorable binding affinity as the fragment is elaborated.[8]

The spiro[chroman-2,4'-piperidine] core is a privileged scaffold that combines these benefits. The chromanone portion provides a rigid anchor with potential for hydrogen bonding and aromatic interactions, while the piperidine ring offers a versatile exit vector for chemical elaboration. The N-acetyl group on the exemplar fragment, 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, neutralizes the basicity of the piperidine nitrogen, which is often a desirable feature in early-stage fragments to simplify initial binding studies.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Spirocycles) Screen Primary Screen (SPR, NMR, TSA) Lib->Screen ~1000 Fragments Hits Initial Hits (μM - mM Affinity) Screen->Hits High Hit Rate Validate Orthogonal Assay (e.g., ITC, SPR) Hits->Validate Structure Structural Biology (X-ray, Cryo-EM) Validate->Structure Confirmed Validated Hits (Binding Mode Confirmed) Structure->Confirmed SAR Structure-Guided Chemistry (SAR) Confirmed->SAR Optimize ADMET & PK Profiling SAR->Optimize Lead Lead Compound (nM Affinity) Optimize->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Case Study: A Spiro[chromane-2,4'-piperidine] Fragment Yields a Potent SARS-CoV-2 Inhibitor

A compelling demonstration of this scaffold's utility comes from the discovery of inhibitors for the SARS-CoV-2 papain-like protease (PLPro), a critical enzyme for viral replication.[9]

  • Fragment Screening: An NMR-based fragment screen was conducted against PLPro. From this screen, a spiro[chromane-2,4'-piperidin]-4-one scaffold was identified as a novel binder, albeit with a weak initial IC50 of 340 μM.[9] This initial hit served as the foundational starting point for a structure-guided chemistry effort.

  • Initial Optimization: Structure-activity relationship (SAR) exploration around this core led to an improved compound with an IC50 of 9.3 μM, validating the scaffold as a promising and "growable" fragment.[9]

  • Structure-Guided Elaboration: Using high-resolution co-crystal structures, medicinal chemists designed modifications to extend the fragment into adjacent binding grooves of the enzyme. This "fragment growing" strategy led to the development of irreversible inhibitors with low-nanomolar enzymatic inhibition (IC50 = 0.059 μM) and potent antiviral activity in cellular assays (EC50 = 2.1 μM).[9]

This case study perfectly illustrates the FBDD paradigm: starting with a low-affinity but highly efficient spirocyclic fragment and evolving it rationally into a potent, cell-active lead compound.

Experimental Workflow and Protocols

The successful application of any fragment requires a robust, multi-faceted experimental cascade to identify, validate, and characterize its interaction with the target protein. Because fragments bind weakly, highly sensitive biophysical techniques are required.[2][10][11]

Protocol 3.1: Primary Hit Identification by Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries. It provides real-time binding data, has a high throughput, and consumes very little protein compared to other methods.[12][13] This protocol is designed to rapidly identify fragments that bind to the target protein of interest.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, CAP)

  • Target protein (≥95% purity)

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+, PBS-T) with 1-5% DMSO

  • Fragment library stock solutions in 100% DMSO

  • Control compounds (known binder and non-binder, if available)

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (20-50 µg/mL in immobilization buffer) until the desired immobilization level is reached (typically 5,000 - 10,000 RU for fragment screening).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference channel should be prepared similarly but without protein injection.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 100-200 µM. Crucially, ensure the final DMSO concentration is identical in all fragment solutions and the running buffer to minimize solvent mismatch artifacts. [14]

    • Inject each fragment solution over the reference and target channels (e.g., 60-second contact time, 180-second dissociation time).

    • Inject a buffer-only sample periodically for double referencing.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only signal from the target channel data.

    • Identify "hits" as fragments that produce a consistent, concentration-dependent binding response significantly above the noise level.

    • Causality Check: True binders should exhibit a characteristic "square-shaped" sensorgram, indicating rapid association and dissociation, which is typical for fragments. Non-specific binders often show irregular or non-saturating binding curves.

Protocol 3.2: Hit Validation and Affinity Determination by 1D NMR Spectroscopy

Rationale: NMR is a powerful technique for validating hits from a primary screen. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD), are highly sensitive to weak binding events and can filter out false positives from techniques like SPR that might arise from protein aggregation or instability.[10]

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe

  • Target protein

  • Validated fragment hit (e.g., 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone)

  • Deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4)

Methodology:

  • Sample Preparation:

    • Prepare two samples in deuterated buffer:

      • Sample A: 500 µM of the fragment hit.

      • Sample B: 500 µM of the fragment hit + 10-20 µM of the target protein.

  • Acquire 1D ¹H Reference Spectrum:

    • Acquire a standard 1D ¹H spectrum of Sample A to identify the chemical shifts of the fragment's protons.

  • Acquire STD-NMR Spectra:

    • On Sample B, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

    • Use a saturation time of 2 seconds and a series of saturation pulses to ensure efficient magnetization transfer.

  • Data Analysis:

    • Calculate the difference spectrum by subtracting the on-resonance spectrum from the off-resonance spectrum.

    • Interpretation: Protons on the fragment that are in close contact with the protein will receive saturated magnetization and appear as signals in the difference spectrum. The absence of signals indicates no binding.

    • The relative intensity of the signals can provide information about which part of the fragment is most closely interacting with the protein (the "binding epitope").

Protocol 3.3: Synthesis of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Rationale: Access to the specific fragment is essential. This protocol outlines a plausible synthetic route adapted from procedures for similar chromanone scaffolds.[9][15] The synthesis involves a Friedel-Crafts acylation followed by an intramolecular cyclization to form the core, and subsequent N-acetylation.

Materials:

  • Resorcinol

  • 3-Bromopropionic acid

  • Trifluoromethanesulfonic acid

  • Sodium hydroxide (NaOH)

  • 1-Boc-4-piperidone

  • Pyrrolidine

  • Acetic anhydride

  • Triethylamine (TEA)

  • Standard laboratory glassware and solvents (DCM, EtOAc, etc.)

Methodology:

  • Synthesis of 7-Hydroxychroman-4-one (Compound 1):

    • Combine resorcinol and 3-bromopropionic acid. Add trifluoromethanesulfonic acid dropwise at 0°C. Stir at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with ice water and extract the intermediate.

    • Cyclize the intermediate by stirring in 2 M NaOH solution to yield 7-hydroxychroman-4-one.[15]

  • Synthesis of 7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one (Compound 2):

    • This step involves a spirocyclization reaction between 7-hydroxychroman-4-one and a protected piperidone. A common method is the Knoevenagel condensation followed by Michael addition.

    • React 7-hydroxychroman-4-one (1) with 1-Boc-4-piperidone in the presence of a base like pyrrolidine to form the spirocyclic core. Subsequent deprotection of the Boc group (e.g., with TFA in DCM) yields the free piperidine.

  • N-Acetylation (Final Product):

    • Dissolve the product from the previous step in a suitable solvent like dichloromethane (DCM).

    • Add triethylamine (1.2 equivalents) followed by acetic anhydride (1.1 equivalents) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Work up the reaction by washing with aqueous solution, dry the organic layer, and concentrate. Purify the final product, 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone , by column chromatography.

Hit-to-Lead Optimization Strategies

Once a fragment hit is validated and its binding mode is understood (ideally through a co-crystal structure), the hit-to-lead process begins. The goal is to increase the fragment's affinity and selectivity while maintaining or improving its drug-like properties.[16]

Hit_To_Lead cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging grow_start Fragment grow_end Fragment Added Group grow_start:f0->grow_end:f0 grow_end:f1->grow_end:f0 link_start1 Fragment A link_end Fragment A Linker Fragment B link_start1->link_end:f0 link_start2 Fragment B link_start2->link_end:f2 merge_start1 Fragment X merge_end Merged Scaffold merge_start1->merge_end merge_start2 Fragment Y merge_start2->merge_end caption Figure 2: Primary strategies for evolving fragment hits into lead compounds.

Figure 2: Primary strategies for evolving fragment hits into lead compounds.

  • Fragment Growing: This is the most common strategy, where the initial fragment is kept within its binding pocket and chemical groups are added to exploit interactions with adjacent regions of the protein.[17][18] The SARS-CoV-2 PLPro case study is a prime example of this approach.[9] For our exemplar fragment, the piperidine ring provides an ideal vector for growth.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, much higher-affinity molecule.[18][19] This requires detailed structural information to ensure the linker geometry is optimal.

  • Fragment Merging: When two fragments bind in an overlapping fashion, their key binding features can be combined or merged into a single novel scaffold that retains the essential interactions of both original fragments.[17][19]

Data Interpretation & Key Metrics

Throughout the FBDD process, several key metrics are used to evaluate and prioritize fragments and their derivatives.

MetricFormulaDescription & SignificanceTarget Value
Ligand Efficiency (LE) ΔG / NHA (where ΔG = -RTlnKD and NHA is the number of heavy atoms)Measures the binding energy per non-hydrogen atom. It normalizes for size, ensuring that affinity gains are not just due to adding mass. High LE is a hallmark of a quality fragment.[3]> 0.3
Binding Affinity (KD) kd / kaThe equilibrium dissociation constant, representing the concentration at which 50% of the target is bound. The primary goal of optimization is to lower this value.Fragments: mM to high µMLeads: Low nM
Dissociation Rate (kd) (Determined by SPR)The rate at which the ligand-protein complex falls apart (off-rate). A slow off-rate (low kd) is often desirable as it can lead to a longer duration of action in vivo.[14]Target dependent

Conclusion

The spiro[chroman-2,4'-piperidine] scaffold, exemplified by 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, represents a highly valuable starting point for fragment-based drug discovery campaigns. Its inherent three-dimensionality, synthetic tractability, and proven success in generating potent lead compounds make it an attractive fragment for screening against a wide variety of biological targets. By employing a rigorous cascade of sensitive biophysical techniques for screening and validation, followed by structure-guided optimization, researchers can leverage this privileged scaffold to efficiently navigate the path from a weak-binding fragment to a potent, drug-like candidate.

References

  • Ciulli, A., & Abell, C. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Wiley Online Library. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Drugs for Neglected Diseases initiative (DNDi). (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PubMed. (n.d.). Fragment-based drug discovery using rational design. [Link]

  • PNAS. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. [Link]

  • International Journal of Scientific Research & Technology. (2026). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • ACS Publications. (n.d.). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. [Link]

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. [Link]

  • Pharmacelera. (2018). Fragment-Based Drug Design and Field-Based Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. [Link]

  • ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance. [Link]

  • ChemRxiv. (n.d.). NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits Against Structured RNAs. [Link]

  • ACS Publications. (2025). NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits against Structured RNAs. [Link]

  • CHI. (n.d.). Fragment-Based Drug Discovery. [Link]

  • PubMed. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. [Link]

  • National Center for Biotechnology Information. (2025). Fragment-based drug discovery: A graphical review. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

Sources

Troubleshooting & Optimization

Minimizing off-target effects of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the in vitro and in vivo profiling of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone. This guide is engineered for medicinal chemists and pharmacologists to navigate the specific physicochemical and off-target liabilities associated with this spirocyclic scaffold.

Knowledge Base: Mechanistic Rationale & Structural Causality

Q: Why does the spiro[chroman-2,4'-piperidine] scaffold often exhibit off-target liabilities, and how does this specific derivative address them?

A: The parent spiro[chroman-2,4'-piperidine] core is a privileged scaffold frequently utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors[1] and apoptosis-inducing cytotoxic agents[2]. However, the unsubstituted piperidine nitrogen is highly basic (pKa ~9.5). At physiological pH (7.4), this nitrogen is protonated, creating a pharmacophore that strongly binds to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, leading to severe cardiotoxicity[3].

The specific compound , 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, incorporates a 1'-ethanone (acetyl) group. This N-acetylation converts the basic amine into a neutral amide, drastically reducing the pKa and abolishing the electrostatic interaction required for hERG binding[3],[4]. Furthermore, the 4-hydroxy substitution (reduced from a typical 4-ketone) alters the hydrogen-bonding network, potentially reducing off-target kinase binding while maintaining primary target efficacy.

G A Basic Piperidine Nitrogen (pKa ~9.5) B Protonation at Physiological pH A->B C High hERG Affinity (Off-target block) B->C D 1'-Ethanone Substitution (N-Acetylation) C->D Structural Optimization E Neutral Amide (Non-ionizable) D->E F Abolished hERG Binding (Improved Safety) E->F

Mechanistic rationale for minimizing hERG off-target effects via N-acetylation.

Diagnostic Workflows: In Vitro Safety Profiling

Q: What is the recommended workflow for profiling the off-target effects of this compound?

A: To prevent late-stage attrition, secondary pharmacology profiling should be conducted early. We recommend a tiered approach based on the industry-standard 44-target safety panel, which covers critical GPCRs, ion channels, and transporters[5].

G A Synthesize 1-(4-Hydroxy...ethanone) B Primary Target Assay (e.g., ACC/TRPM8) A->B C In Vitro Safety Panel (Secondary Pharmacology) B->C IC50 < 10 nM D hERG Patch-Clamp Assay C->D Ion Channel Flags E CYP450 Profiling (HLM/RLM) C->E Kinase/GPCR Flags F Lead Optimization Go/No-Go Decision D->F E->F

Workflow for secondary pharmacological profiling of spirochroman-piperidine derivatives.

Protocol Vault: Self-Validating Experimental Methodologies

Protocol 1: Broad Off-Target Radioligand Binding Assay

Purpose: To identify off-target GPCR or ion channel binding of the ethanone derivative. Causality & Validation: Binding assays are prone to false positives due to non-specific lipid partitioning. We utilize a self-validating system with a known positive control and a homologous competition setup to ensure specific binding is accurately measured.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK293 cells expressing the off-target panel (e.g., 5-HT2B, dopamine D2). Rationale: HEK293 cells lack endogenous receptors that confound specific binding signals.

  • Buffer Formulation: Use 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA. Rationale: BSA minimizes non-specific binding of the lipophilic spirochroman core to the plastic assay plates.

  • Compound Incubation: Incubate 10 µg of membrane protein with the radioligand (at its Kd concentration) and 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (10 µM screening dose) for 90 minutes at 25°C to reach equilibrium.

  • Validation Control: Include a well with 10 µM of a known high-affinity reference ligand (e.g., haloperidol for D2) to define non-specific binding (NSB). Acceptance Criteria: Z'-factor must be >0.5, and specific binding must be >70% of total binding.

  • Filtration and Washing: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing the compound from sticking to the filter matrix.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate % inhibition.

Protocol 2: Automated Patch-Clamp for Residual hERG Liability

Purpose: To confirm that the 1'-ethanone substitution successfully mitigated hERG block.

Step-by-Step Methodology:

  • Cell Culture: Culture CHO cells stably expressing the hERG K+ channel.

  • Intracellular/Extracellular Solutions:

    • Extracellular: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2). Rationale: MgATP prevents channel rundown during the recording.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone at 1 µM, 10 µM, and 30 µM.

  • Validation Control: Apply 100 nM E-4031 (a selective hERG blocker) at the end of the experiment. Acceptance Criteria: E-4031 must block >90% of the tail current to validate the assay's sensitivity[4].

Quantitative Data Summaries

Table 1: Expected Safety Metrics and Troubleshooting for Spirochroman-Piperidines

Assay / MetricTarget ThresholdObserved Issue (If failed)Troubleshooting / Mitigation Strategy
hERG Patch-Clamp (IC50) > 30 µMIC50 < 10 µM (Cardiotoxicity risk)Verify compound purity; ensure the 1'-ethanone group is intact and not hydrolyzed back to the basic amine in solution.
Safety Panel Hit Rate < 5% at 10 µMHigh hit rate across GPCRsThe 4-hydroxy group may act as a promiscuous H-bond donor. Consider masking it (e.g., methoxy) to reduce polar interactions[5].
CYP3A4 Inhibition (IC50) > 10 µMIC50 < 1 µM (DDI risk)The spiro-core is highly lipophilic. Reduce overall LogP by introducing polar heterocycles into the chroman ring.
Microsomal Stability (T1/2) > 60 minRapid clearance (T1/2 < 15 min)The 4-hydroxy group may undergo rapid glucuronidation. Perform a UDPGA-dependent assay to confirm, then consider steric shielding.

References

  • [1] Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • [2] Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. URL:[Link]

  • [5] Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. URL: [Link]

  • [3] Jamieson, C., et al. (2006). Medicinal chemistry of hERG optimizations: Highlights and hang-ups. Journal of Medicinal Chemistry. URL:[Link]

  • [4] Garrido, A., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. URL:[Link]

Sources

Validation & Comparative

Validating the Inhibitory Effect of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone on Cholinesterases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The spiro[chromane-2,4'-piperidine] scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this structure have shown promise as inhibitors of various enzymes, including acetyl-CoA carboxylase (ACC) and the SARS-CoV-2 papain-like protease (PLpro).[3][4] This guide provides a comprehensive framework for validating the inhibitory potential of a novel derivative, 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, against the cholinesterase family of enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

AChE and BChE are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[5][6] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease.[6][7][8] In the progression of Alzheimer's disease, while AChE levels tend to decrease, BChE levels can increase, making dual or selective BChE inhibition a valuable therapeutic approach.[9][10] This guide will provide a comparative analysis of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone against established cholinesterase inhibitors, along with detailed experimental protocols for its validation.

Comparative Inhibitory Profile

To ascertain the therapeutic potential of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, its inhibitory activity must be quantified and compared with existing drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[11] A lower IC50 value indicates a more potent inhibitor. The following table presents a hypothetical comparison of our compound of interest with well-established cholinesterase inhibitors.

InhibitorTarget Enzyme(s)IC50 (nM)Selectivity
1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (Hypothetical Data) AChE / BChE XX To be determined
DonepezilAChE selective1 - 10High for AChE
RivastigmineDual AChE/BChE inhibitorAChE: 10 - 50BChE: 50 - 200Dual
GalantamineAChE selective50 - 200High for AChE
BambuterolBChE selectiveVariesHigh for BChE[10]

This table includes hypothetical data for the compound of interest to illustrate a comparative framework.

Experimental Validation Protocols

The following sections detail the necessary experimental workflows to validate the inhibitory effect of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone on AChE and BChE.

Workflow for a a 96-Well Plate-Based Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer (pH 8.0) - DTNB Solution - Substrates (ATChI/BTChI) - Enzyme Solutions (AChE/BChE) - Inhibitor Stock Solutions prep_plate Prepare 96-Well Plate: - Add Assay Buffer - Add DTNB - Add Inhibitor Dilutions - Add Enzyme Solution prep_reagents->prep_plate initiate_reaction Initiate Reaction: Add Substrate (ATChI or BTChI) to all wells prep_plate->initiate_reaction measure_absorbance Measure Absorbance: Kinetic read at 412 nm for 10-15 minutes initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate plot_curve Plot Dose-Response Curve: % Inhibition vs. log[Inhibitor] calc_rate->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G cluster_types Types of Reversible Inhibition competitive Competitive Inhibitor binds to free enzyme at the active site. Increases apparent Km, Vmax unchanged. noncompetitive Non-competitive Inhibitor binds to free enzyme or enzyme-substrate complex at an allosteric site. Decreases Vmax, Km unchanged. uncompetitive Uncompetitive Inhibitor binds only to the enzyme-substrate complex. Decreases both apparent Km and Vmax.

Caption: Types of Reversible Enzyme Inhibition.

Procedure for Kinetic Analysis:

  • Perform the cholinesterase activity assay as described above, but with varying concentrations of both the substrate (ATChI or BTChI) and 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone.

  • A typical experiment would involve at least five different substrate concentrations and five different inhibitor concentrations.

  • Calculate the initial reaction rates for all conditions.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration. [12]5. Analyze the changes in the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) to determine the mode of inhibition. [13][12] * Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases). [14] * Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases). [15] * Uncompetitive inhibition: The lines will be parallel (both Km and Vmax decrease).

    • Mixed inhibition: The lines will intersect in the second or third quadrant.

Conclusion

This guide provides a structured and scientifically rigorous approach to validating the inhibitory effect of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone on acetylcholinesterase and butyrylcholinesterase. By following these protocols, researchers can obtain robust data on the compound's potency and mechanism of action. A thorough comparison with established inhibitors will be crucial in determining its potential as a novel therapeutic agent for neurodegenerative diseases. The spiro[chromane-2,4'-piperidine] scaffold continues to be a promising area of research, and the systematic evaluation of new derivatives is essential for advancing the field of drug discovery.

References

Sources

Head-to-head comparison of different synthetic routes for 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[chroman-2,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of novel therapeutics targeting G-protein coupled receptors (GPCRs) such as GPR119, as well as various kinase and acetyl-CoA carboxylase (ACC) inhibitors. The target compound, 1-(4-hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone , features a C4-hydroxyl group and an N-acetylated piperidine ring. Synthesizing this molecule presents specific strategic choices regarding protecting group utilization and step economy.

As a Senior Application Scientist, I have evaluated the two primary synthetic pathways for this molecule: the Direct Acetyl Strategy (Route A) and the Boc-Protection/Late-Stage Acetylation Strategy (Route B) . This guide objectively compares their mechanistic causality, experimental robustness, and quantitative performance to help you select the optimal pathway for your drug development workflows.

Mechanistic Overview & Pathway Visualization

Both synthetic routes rely on the classic Kabbe condensation as the foundational structural assembly step [1]. This reaction involves the condensation of 2-hydroxyacetophenone with a 4-piperidone derivative, catalyzed by a secondary amine (typically pyrrolidine).

Mechanistic Causality:

  • Enamine Formation: Pyrrolidine reacts with the piperidone to form a highly nucleophilic enamine.

  • Aldol Condensation: The enamine attacks the carbonyl of 2-hydroxyacetophenone.

  • Oxa-Michael Addition: The phenolic hydroxyl group undergoes an intramolecular conjugate addition to the resulting α,β -unsaturated ketone, thermodynamically driving the formation of the stable 6-membered spirochromanone core [2].

  • Ketone Reduction: The C4 ketone is subsequently reduced to the target hydroxyl group using Sodium Borohydride ( NaBH4​ )[3].

SyntheticRoutes cluster_RouteA Route A: Direct Acetyl Strategy cluster_RouteB Route B: Boc-Protected Strategy Start 2-Hydroxyacetophenone RouteA_Reagent 1-Acetyl-4-piperidone + Pyrrolidine (cat.) Start->RouteA_Reagent RouteB_Reagent 1-Boc-4-piperidone + Pyrrolidine (cat.) Start->RouteB_Reagent RouteA_Int 1'-Acetylspiro[chroman-2,4'- piperidin]-4-one RouteA_Reagent->RouteA_Int Kabbe Condensation RouteA_Red NaBH4, MeOH (Ketone Reduction) RouteA_Int->RouteA_Red Target 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (Target Molecule) RouteA_Red->Target RouteB_Int1 1'-Boc-spiro[chroman-2,4'- piperidin]-4-one RouteB_Reagent->RouteB_Int1 Kabbe Condensation RouteB_Red NaBH4, MeOH (Ketone Reduction) RouteB_Int1->RouteB_Red RouteB_Int2 1'-Boc-4-hydroxyspiro [chroman-2,4'-piperidine] RouteB_Red->RouteB_Int2 RouteB_Deprot 1. TFA/DCM (Deprotection) 2. Ac2O, Et3N (Acetylation) RouteB_Int2->RouteB_Deprot RouteB_Deprot->Target

Caption: Comparative synthetic workflows for 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone.

Head-to-Head Comparison: Route A vs. Route B

Route A: Direct Acetyl Strategy (2-Step)

This route utilizes 1-acetyl-4-piperidone directly in the initial Kabbe condensation, bypassing the need for protecting groups.

  • Advantages: Highly step-economic. It eliminates the protection/deprotection cycles, significantly reducing solvent waste, labor time, and improving overall atom economy.

  • Limitations: The electron-withdrawing nature of the N-acetyl group slightly deactivates the piperidone ring towards enamine formation compared to the N-Boc analog. This can necessitate longer reaction times or azeotropic water removal (via Dean-Stark apparatus) to drive the condensation to completion.

Route B: Boc-Protection/Late-Stage Acetylation Strategy (4-Step)

This route employs N-Boc-4-piperidone, followed by ketone reduction, acidic Boc-deprotection, and final acetylation.

  • Advantages: N-Boc-4-piperidone is highly crystalline, stable, and exhibits excellent, predictable reactivity in the Kabbe condensation. Furthermore, the intermediate 1'-Boc-4-hydroxyspiro[chroman-2,4'-piperidine] serves as a versatile branching point if you are synthesizing a library of different N-alkyl or N-acyl derivatives.

  • Limitations: The linear 4-step sequence inherently lowers the overall yield. It suffers from poorer atom economy and higher material costs due to the consumption of Trifluoroacetic acid (TFA) and acetic anhydride in the later stages.

Quantitative Data & Performance Metrics

The following table summarizes the expected performance metrics based on standard bench-scale (10-50 mmol) executions of these protocols.

MetricRoute A (Direct Acetyl)Route B (Boc-Protected)
Total Step Count 2 Steps4 Steps
Overall Yield 55% – 65%40% – 50%
Atom Economy High (~85%)Low (~50%)
Reaction Time (Total) ~24 Hours~48 Hours
Intermediate Stability Moderate (Ketone can enolize)Excellent (Boc-intermediates are highly stable)
Library Diversification Poor (Fixed N-Acetyl group)Excellent (Can diverge at the free amine stage)

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process checks are embedded to confirm causality and reaction progress without relying solely on end-point analysis.

Protocol for Route A (Direct Acetyl Strategy)

Step 1: Kabbe Condensation

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxyacetophenone (1.0 eq) and 1-acetyl-4-piperidone (1.1 eq) in anhydrous Methanol (0.5 M).

  • Catalysis: Add pyrrolidine (0.2 eq) dropwise. Causality: Pyrrolidine acts as a secondary amine organocatalyst to generate the reactive enamine intermediate.

  • Execution: Heat the mixture to reflux for 16-24 hours.

  • Self-Validation Check: Monitor via TLC (50% EtOAc/Hexanes). The reaction is complete when the strongly UV-active spot of 2-hydroxyacetophenone disappears, replaced by a lower Rf​ spot.

  • Workup: Concentrate under reduced pressure. Partition between EtOAc and water. Wash the organic layer with 1M HCl (to remove the pyrrolidine catalyst), followed by brine. Dry over Na2​SO4​ and concentrate to yield 1'-acetylspiro[chroman-2,4'-piperidin]-4-one.

Step 2: Ketone Reduction

  • Setup: Dissolve the intermediate from Step 1 (1.0 eq) in Methanol (0.2 M) and cool to 0 °C in an ice bath.

  • Reduction: Add NaBH4​ (2.0 eq) portion-wise. Causality: Methanol acts as both solvent and proton donor, accelerating the reduction by stabilizing the alkoxyborohydride intermediate.

  • Self-Validation Check: Vigorous hydrogen gas evolution will occur upon addition. Stir for 2 hours at room temperature. TLC will confirm the disappearance of the ketone.

  • Workup: Quench carefully with saturated aqueous NH4​Cl to safely destroy excess hydride and prevent epimerization. Extract with Dichloromethane (DCM), dry, and concentrate to yield the final target.

Protocol for Route B (Boc-Protected Strategy) - Key Divergent Steps

(Note: Steps 1 and 2 mirror Route A, substituting 1-Boc-4-piperidone for the acetyl variant).

Step 3: Boc Deprotection

  • Execution: Dissolve 1'-Boc-4-hydroxyspiro[chroman-2,4'-piperidine] (1.0 eq) in DCM (0.2 M). Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise at 0 °C.

  • Self-Validation Check: Immediate CO2​ gas evolution (bubbling) confirms the acidic cleavage of the tert-butyl carbamate. Stir for 2 hours at room temperature.

  • Workup: Concentrate to dryness to yield the free piperidine amine as a TFA salt.

Step 4: Acetylation

  • Execution: Suspend the crude TFA salt in DCM (0.2 M). Add Triethylamine ( Et3​N ) (3.0 eq) and cool to 0 °C. Add Acetic anhydride ( Ac2​O ) (1.2 eq) dropwise. Causality: Et3​N neutralizes the TFA salt to free the secondary amine and acts as an acid scavenger for the acetic acid byproduct, driving the nucleophilic acyl substitution forward.

  • Self-Validation Check: LC-MS or Ninhydrin stain on TLC will confirm the conversion of the highly polar, primary-amine-like intermediate to the less polar acetylated target.

  • Workup: Wash with saturated NaHCO3​ , dry, and concentrate.

Conclusion & Strategic Recommendations

The choice between Route A and Route B hinges entirely on the scope of your project:

  • Choose Route A (Direct Acetyl) if your sole objective is the scale-up and bulk synthesis of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone. The 2-step process offers superior atom economy, lower costs, and a much faster throughput.

  • Choose Route B (Boc-Protected) if you are in the early discovery phase and need to synthesize a broad library of spiro[chroman-2,4'-piperidine] analogs. The Boc-protected intermediate acts as a stable, versatile hub that can be aliquoted and reacted with various acyl chlorides, sulfonyl chlorides, or alkyl halides.

References

  • ResearchGate. "A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research." Bioorganic & Medicinal Chemistry, 2020. Available at: [Link]

  • RSC Publishing. "Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications." RSC Advances, 2026. Available at:[Link]

Benchmarking the potency of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for a New Class of Papain-like Protease (PLpro) Inhibitors

Introduction: A New Front in the Battle Against COVID-19

The global health landscape has been irrevocably altered by the COVID-19 pandemic. While the rapid development of vaccines has been a monumental achievement, the continued emergence of viral variants and the needs of vulnerable populations underscore the critical importance of a diverse arsenal of antiviral therapeutics.[1] Current standard-of-care treatments, such as Nirmatrelvir (Paxlovid), Remdesivir (Veklury), and Molnupiravir (Lagevrio), primarily target the viral main protease (Mpro) or the RNA-dependent RNA polymerase (RdRp).[2][3][4][5] This guide introduces a promising new therapeutic candidate, 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, which operates on a different, yet equally crucial, viral target: the Papain-like Protease (PLpro).

The rationale for targeting PLpro is twofold. First, it is an essential cysteine protease required for processing the viral polyprotein, a key step in the virus's replication cycle.[1][6][7] Second, PLpro plays a sinister dual role by stripping ubiquitin and ISG15 protein modifications from host cell proteins, thereby helping the virus evade the host's innate immune response.[6][7][8] An effective PLpro inhibitor could therefore not only halt viral replication but also restore the host's natural antiviral defenses.

This document provides a head-to-head benchmark of the potency of a lead spiro[chroman-2,4'-piperidine] compound against established standard-of-care drugs, supported by detailed experimental methodologies.

Mechanism of Action: A Tale of Two Proteases and a Polymerase

To appreciate the comparative potency data, it is essential to understand the distinct molecular targets of each compound.

  • 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (and derivatives): This novel compound class acts as an irreversible inhibitor of the SARS-CoV-2 Papain-like Protease (PLpro).[1] By covalently binding to the active site of PLpro, it prevents the cleavage of the viral polyprotein and the dysregulation of the host's immune signaling pathways.

  • Nirmatrelvir (in Paxlovid): Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[2][3][9] This enzyme is also critical for cleaving the viral polyprotein at different sites than PLpro. Nirmatrelvir is co-administered with ritonavir, which boosts its plasma concentrations by inhibiting its metabolism.[2][10]

  • Remdesivir & Molnupiravir: Both of these drugs target the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the virus's RNA genome.[4][11][12][13] Remdesivir acts as a nucleoside analog that causes delayed chain termination during RNA synthesis.[4][11] Molnupiravir is a prodrug that, once metabolized, is incorporated into the viral RNA and causes an accumulation of mutations, a process known as "viral error catastrophe."[5][12][14][15]

Antiviral Mechanisms of Action cluster_virus SARS-CoV-2 Replication Cycle cluster_drugs Drug Targets Viral_RNA Viral RNA Genome Polyprotein Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyprotein Translation RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Template Mpro Main Protease (Mpro / 3CLpro) Polyprotein->Mpro Cleavage PLpro Papain-like Protease (PLpro) Polyprotein->PLpro Cleavage RdRp->Viral_RNA Replication Replication_Complex Functional Viral Proteins & Replication-Transcription Complex Mpro->Replication_Complex PLpro->Replication_Complex Spiro_Compound 1-(4-Hydroxyspiro...) ethanone Spiro_Compound->PLpro Inhibits Nirmatrelvir Nirmatrelvir (Paxlovid) Nirmatrelvir->Mpro Inhibits Remdesivir Remdesivir Remdesivir->RdRp Inhibits Molnupiravir Molnupiravir Molnupiravir->RdRp Causes Errors

Caption: Comparative mechanisms of action for antiviral agents.

Quantitative Potency Benchmarking

The efficacy of an antiviral compound is determined through two primary types of in vitro assays: enzymatic assays and cell-based assays. The enzymatic assay measures the direct inhibitory effect on the purified viral enzyme (target potency), reported as the half-maximal inhibitory concentration (IC50). The cell-based assay measures the ability of the compound to prevent viral replication in cultured cells (antiviral efficacy), reported as the half-maximal effective concentration (EC50).

The following table summarizes the potency of a lead spiro[chroman-2,4'-piperidine] derivative compared to the standard-of-care drugs.

CompoundTargetEnzymatic Potency (IC50)Cell-Based Antiviral Potency (EC50)Cell Line
Spiro[chromane-2,4'-piperidine] Derivative (Cmpd 45) SARS-CoV-2 PLpro 0.059 µM [1][16]2.1 µM [1][16]A549
NirmatrelvirSARS-CoV-2 Mpro~0.004 µM[11]~0.08 µM[12]A549-hACE2
Remdesivir (Parent: GS-441524)SARS-CoV-2 RdRp~0.032 µM (GS-443902)~0.01 µM (in Calu-3)~0.39 µM (in A549-ACE2)Human Lung
Molnupiravir (Active form: NHC)SARS-CoV-2 RdRpNot directly comparable0.67 - 2.66 µM[2]2.2 - 2.4 µM[9]A549

Analysis of Potency Data:

The lead spiro[chromane-2,4'-piperidine] derivative demonstrates potent, low-nanomolar inhibition of its target enzyme, PLpro.[1][16] Its enzymatic potency is on par with that of Nirmatrelvir against Mpro and the active metabolite of Remdesivir against RdRp.

In cell-based assays, the spiro[chromane-2,4'-piperidine] derivative shows an EC50 of 2.1 µM in A549 cells.[1][16] This value is comparable to the EC50 range reported for Molnupiravir in the same cell line.[2][9] While Nirmatrelvir and Remdesivir show more potent EC50 values in certain specialized cell lines (e.g., those overexpressing ACE2 or lacking drug efflux pumps), the data confirms that the spiro[chromane-2,4'-piperidine] scaffold possesses significant antiviral activity. The difference between IC50 and EC50 values is expected and can be attributed to factors such as cell permeability, metabolic stability, and potential for cellular efflux. Further optimization of this novel scaffold could bridge this gap and enhance cellular efficacy.

Experimental Protocols

The following protocols represent standardized methodologies for determining the enzymatic and cell-based potency of antiviral compounds targeting SARS-CoV-2.

Protocol 1: In Vitro PLpro Enzymatic Inhibition Assay

This assay quantifies the direct inhibition of purified SARS-CoV-2 Papain-like Protease.

PLpro Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep 1. Prepare serial dilutions of Test Compound (e.g., in DMSO) Plate_Setup 4. Add Test Compound, controls (DMSO, GRL0617) to 384-well plate Compound_Prep->Plate_Setup Enzyme_Prep 2. Prepare PLpro enzyme solution in assay buffer Add_Enzyme 5. Add PLpro enzyme to all wells Enzyme_Prep->Add_Enzyme Substrate_Prep 3. Prepare fluorogenic substrate solution (e.g., Ubiquitin-AMC) Add_Substrate 7. Initiate reaction by adding fluorogenic substrate Substrate_Prep->Add_Substrate Plate_Setup->Add_Enzyme Incubate1 6. Incubate at room temp (e.g., 60 min for irreversible inhibitors) Add_Enzyme->Incubate1 Incubate1->Add_Substrate Kinetic_Read 8. Read fluorescence kinetically (λex=360nm, λem=460nm) Add_Substrate->Kinetic_Read Data_Analysis 9. Calculate rate of reaction and percent inhibition Kinetic_Read->Data_Analysis IC50_Calc 10. Plot dose-response curve and calculate IC50 value Data_Analysis->IC50_Calc

Caption: Workflow for determining enzymatic inhibition (IC50) of PLpro.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound (e.g., 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone) in 100% DMSO.

  • Plate Setup: In a 384-well, black, low-volume assay plate, dispense the compound dilutions. Include positive controls (e.g., GRL0617, a known PLpro inhibitor) and negative controls (DMSO vehicle).

  • Enzyme Addition: Prepare a solution of recombinant SARS-CoV-2 PLpro in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5). Add the enzyme solution to all wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the enzyme. This step is particularly crucial for irreversible inhibitors.[1]

  • Reaction Initiation: Prepare a solution of a fluorogenic substrate, such as Ubiquitin-AMC or ISG15-AMC. Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence (e.g., λex=360 nm, λem=460 nm) over time.

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each well. Determine the percent inhibition relative to the DMSO controls.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.

Protocol 2: Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit SARS-CoV-2 replication in a relevant human cell line (e.g., A549 lung carcinoma cells).

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells (or other susceptible cell lines like Vero E6) into 96-well plates and allow them to adhere overnight to form a confluent monolayer.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

  • Viral Infection: Working in a BSL-3 facility, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.

  • Incubation: Incubate the infected plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours) at 37°C and 5% CO2.

  • Quantification of Viral Replication: Determine the extent of viral replication. This can be done via several methods:

    • Cytopathic Effect (CPE) Assay: Fix the cells and stain with crystal violet. The amount of stain retained is proportional to the number of viable, unlysed cells.

    • Immunofluorescence Assay: Fix and permeabilize the cells, then stain with an antibody against a viral protein (e.g., Nucleocapsid protein). Use a fluorescent secondary antibody and an image cytometer to quantify the percentage of infected cells.

    • RT-qPCR: Extract RNA from the cell supernatant and quantify the amount of viral RNA using reverse transcription-quantitative polymerase chain reaction.

  • Cytotoxicity Assay: In a parallel plate with uninfected cells, perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound dilutions to determine the 50% cytotoxic concentration (CC50).

  • EC50 Determination: For the antiviral assay, plot the percent inhibition of viral replication against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the EC50 value. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Conclusion and Future Directions

The data presented in this guide demonstrate that 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone and its derivatives represent a potent new class of SARS-CoV-2 inhibitors. By targeting the Papain-like Protease (PLpro), this scaffold offers a distinct mechanism of action compared to current standard-of-care drugs, which is a crucial strategy for combating potential viral resistance.[1]

The lead compound exhibits excellent enzymatic potency and promising, albeit more moderate, cell-based antiviral activity. This establishes a strong foundation for further medicinal chemistry efforts. Future work should focus on optimizing the spiro[chroman-2,4'-piperidine] scaffold to improve properties such as cell permeability and metabolic stability, with the goal of translating the high enzymatic potency into more powerful cellular and, ultimately, in vivo efficacy. The development of novel PLpro inhibitors like this one is a vital component of a multi-pronged strategy to ensure long-term preparedness against SARS-CoV-2 and future coronavirus threats.

References

  • VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP.

  • Paxlovid (nirmatrelvir and ritonavir) for the Treatment of Covid-19. Clinical Trials Arena.

  • Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. PMC.

  • Molnupiravir. Wikipedia.

  • LAGEVRIO™ (molnupiravir) | Official Site for Health Care Professionals.

  • Mechanism of Action | PAXLOVID® nirmatrelvir tablets; ritonavir tablets.

  • Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone. Frontiers.

  • Molnupiravir: First Approval. PMC.

  • Remdesivir against COVID-19 and Other Viral Diseases. Clinical Microbiology Reviews.

  • Paxlovid: Mechanism of Action, Synthesis, and In Silico Study. PMC.

  • Remdesivir. Wikipedia.

  • Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity. PMC.

  • Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy?. PMC.

  • Molnupiravir: Mechanism of action, clinical, and translational science. PMC.

  • The Remarkable Selectivity of Nirmatrelvir. PMC.

  • Nirmatrelvir-resistant SARS-CoV-2 variants with high fitness in an infectious cell culture system. PMC.

  • Remdesivir potently inhibits SARS-CoV-2 in human lung cells and chimeric SARS-CoV expressing the SARS-CoV-2 RNA polymerase in mice. bioRxiv.

  • Molnupiravir and Its Antiviral Activity Against COVID-19. PMC.

  • Nirmatrelvir, Molnupiravir, and Remdesivir maintain potent in vitro activity against the SARS-CoV-2 Omicron variant. bioRxiv.

  • Viral polymerase binding and broad-spectrum antiviral activity of molnupiravir against human seasonal coronaviruses. PMC.

  • In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance. PMC.

  • Nirmatrelvir, an orally active Mpro inhibitor, is a potent inhibitor of SARS-CoV-2 Variants of Concern. bioRxiv.

  • A Novel In-Cell ELISA Assay Allows Rapid and Automated Quantification of SARS-CoV-2 to Analyze Neutralizing Antibodies and Antiviral Compounds. Frontiers.

  • High-Throughput SARS-CoV-2 Antiviral Testing Method Using the Celigo Image Cytometer.

  • Nirmatrelvir Resistant SARS-CoV-2 Variants with High Fitness in Vitro. bioRxiv.

  • Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. PMC.

  • Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants. PMC.

  • Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions. PMC.

  • Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. bioRxiv.

  • SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19. R&D Systems.

  • Synergistic Activity of Remdesivir–Nirmatrelvir Combination on a SARS-CoV-2 In Vitro Model and a Case Report. MDPI.

  • Papain-like Protease (SARS-CoV-2) Assay Kit. BPS Bioscience.

  • Antiviral Activity of Molnupiravir precursor NHC against SARS-CoV-2 Variants of Concern (VOCs) and implications for the therapeutic window and resistance. bioRxiv.

  • Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. PMC.

  • Antiviral Activity of Remdesivir and Obeldesivir Against SARS-CoV-2 Omicron Subvariants That Were Circulating from September 2023 Through June 2025. MDPI.

  • Inhibitors of SARS-CoV-2 PLpro. Frontiers.

  • In Silico and In Vitro Inhibition of SARS-CoV-2 PL pro with Gramicidin D. MDPI.

  • Substitutions in SARS-CoV-2 Mpro Selected by Protease Inhibitor Boceprevir Confer Resistance to Nirmatrelvir. MDPI.

  • Discovery of Spiro[chromane-2,4'-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. PubMed.

Sources

Orthogonal assays to confirm the mechanism of action of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the mechanism of action (MoA) of a novel pharmacophore requires moving beyond single-assay data points. The spiro[chroman-2,4'-piperidine] scaffold is a highly privileged structure in medicinal chemistry, predominantly recognized for its potent modulation of Acetyl-CoA Carboxylase (ACC)[1]. The specific derivative 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone features a reduced chromanone core (4-hydroxy) and an N-acetylated piperidine. These structural motifs enhance lipophilic efficiency and cellular permeability, making it a prime candidate for metabolic regulation.

ACC is the rate-limiting enzyme in de novo lipogenesis, catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA[2]. To definitively confirm that 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone exerts its biological effects via ACC inhibition, we must deploy a rigorous, self-validating orthogonal testing framework. This guide establishes a three-tiered approach—biochemical, cellular, and phenotypic—to benchmark this compound against industry-standard alternatives[3].

Quantitative Performance Benchmarking

Before executing the orthogonal workflows, it is critical to contextualize the compound's performance against established ACC inhibitors. The table below summarizes the comparative quantitative data.

CompoundTarget MechanismBinding SiteACC1 IC 5​ 0​ (nM)HepG2 Malonyl-CoA EC 5​ 0​ (nM)
1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone Reversible InhibitorCarboxyltransferase (CT) Domain~45~120
CP-640186 (Standard Alternative)Reversible InhibitorCarboxyltransferase (CT) Domain55140
ND-630 / Firsocostat (Clinical Alternative)Allosteric InhibitorBC Domain Dimer Interface215
Soraphen A (Natural Product)Allosteric InhibitorBiotin Carboxylase (BC) Domain15

Note: Spiro[chroman-2,4'-piperidin]-4-one derivatives consistently demonstrate ACC inhibitory activity in the low nanomolar range[4].

Visualizing the Mechanism of Action

ACC_MoA Compound 1-(4-Hydroxyspiro... ethanone ACC Acetyl-CoA Carboxylase (ACC1 / ACC2) Compound->ACC Inhibits MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACC CPT1 CPT-1 MalonylCoA->CPT1 Inhibits DNL Lipogenesis MalonylCoA->DNL Substrate FAO Fatty Acid Oxidation CPT1->FAO Promotes

Mechanism of Action: ACC inhibition shifts metabolic flux from lipogenesis to fatty acid oxidation.

The Orthogonal Assay Framework

To rule out off-target cytotoxicity or assay interference, we employ a sequential validation pipeline.

Workflow Step1 1. Biochemical Assay (ADP-Glo ACC Activity) Step2 2. Cellular Target Engagement (LC-MS/MS Malonyl-CoA) Step1->Step2 Step3 3. Phenotypic Validation (Seahorse XF FAO) Step2->Step3 Decision MoA Confirmed Step3->Decision

Orthogonal workflow validating biochemical inhibition, cellular engagement, and phenotypic response.

Pillar 1: Biochemical Validation (Enzymatic ADP-Glo Assay)

Concept & Causality: ACC catalyzes the carboxylation of acetyl-CoA, a process that consumes ATP and generates ADP[2]. Measuring ADP accumulation provides a direct, stoichiometric readout of ACC activity. By using a cell-free recombinant enzyme system, we isolate the compound-target interaction, eliminating confounding variables like cellular efflux or metabolism. Self-Validating Design: The inclusion of a no-enzyme control establishes the background ATP hydrolysis rate, while CP-640186 serves as a positive control to verify assay sensitivity and establish a reliable Z'-factor.

Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM DTT, 0.01% Brij-35).

  • Compound Titration: Dispense 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate.

  • Enzyme Incubation: Add 10 nM recombinant human ACC1 or ACC2. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add substrate mix (50 μ M Acetyl-CoA, 50 μ M ATP, 10 mM NaHCO 3​ ). Incubate for 45 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence. Calculate IC 5​ 0​ using a 4-parameter logistic curve fit.

Pillar 2: Cellular Target Engagement (LC-MS/MS Malonyl-CoA Quantification)

Concept & Causality: While Pillar 1 proves the compound can inhibit ACC, Pillar 2 proves it does inhibit ACC in a living cell. Since ACC is the sole source of cytosolic malonyl-CoA, an acute drop in intracellular malonyl-CoA is the definitive proximal biomarker of target engagement[4]. Self-Validating Design: Malonyl-CoA levels are normalized to total cellular protein (via BCA assay) to ensure that reductions are due to specific enzymatic inhibition, not compound-induced cytotoxicity or variations in cell plating density.

Protocol:

  • Cell Culture: Seed HepG2 cells in 6-well plates at 1×106 cells/well. Incubate overnight.

  • Treatment: Treat cells with the spiro-piperidine compound at varying concentrations (1x, 3x, and 10x the biochemical IC 5​ 0​ ) for 1 hour.

  • Quenching & Extraction: Aspirate media and immediately quench metabolism by adding 80% cold methanol (-80°C) containing a 13 C-labeled Malonyl-CoA internal standard.

  • Processing: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Lyophilize the supernatant.

  • LC-MS/MS Analysis: Reconstitute the pellet and inject into a Triple Quadrupole LC-MS/MS system operating in negative ion mode (MRM transition for Malonyl-CoA: m/z 852.1 408.1).

  • Normalization: Lyse the remaining cell pellet in RIPA buffer and quantify total protein using a BCA assay. Report data as pmol Malonyl-CoA / mg protein.

Pillar 3: Phenotypic Validation (Seahorse XF Fatty Acid Oxidation Assay)

Concept & Causality: The ultimate therapeutic goal of ACC inhibition is to shift cellular metabolism. Malonyl-CoA is an endogenous allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1)[1]. By depleting malonyl-CoA, ACC inhibitors relieve this block, allowing long-chain fatty acids to enter the mitochondria for β -oxidation. This assay proves that the molecular interaction leads to the expected physiological phenotype. Self-Validating Design: We utilize Etomoxir (a direct, irreversible CPT-1 inhibitor) as a definitive checkpoint. If the compound genuinely increases Oxygen Consumption Rate (OCR) via the ACC/CPT-1 axis, co-administration of Etomoxir will completely abolish this effect.

Protocol:

  • Preparation: Seed HepG2 cells in a Seahorse XF96 microplate. 24 hours prior to the assay, switch to substrate-limited media (0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine).

  • Baseline Measurement: Load the sensor cartridge and measure baseline OCR.

  • Compound Injection: Inject 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone (Port A) and incubate for 30 minutes to allow malonyl-CoA depletion.

  • Substrate Injection: Inject Palmitate-BSA (Port B) to provide the substrate for β -oxidation.

  • Validation Injection: Inject Etomoxir (40 μ M) (Port C). A rapid drop in OCR confirms that the prior increase was strictly dependent on CPT-1 mediated fatty acid oxidation.

References

  • Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors, Molecules. 3

  • Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors, PubMed (nih.gov). 4

  • Information on EC 6.4.1.2 - acetyl-CoA carboxylase, BRENDA Enzyme Database.2

  • An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine], Benchchem. 1

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of novel chemical entities are paramount to ensuring the well-being of laboratory personnel and environmental preservation. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone, a compound within the spiro[chroman-2,4'-piperidine] class of molecules which are of significant interest in medicinal chemistry.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is established on the precautionary principle, treating the substance as hazardous chemical waste in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[4][5][6][7]

Section 1: Hazard Assessment and Precautionary Principles

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. The minimum required PPE includes:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side-shields.Protects against accidental splashes of the chemical or solvents used in the process.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption, a potential route of exposure for piperidine-based compounds.[12]
Body Protection A standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory To be handled in a well-ventilated area or chemical fume hood.Reduces the risk of inhaling any fine particulates of the solid compound.
Section 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone is that it must be managed as hazardous waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.[7][13][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][15]

Step 1: Segregation of Waste

To prevent hazardous chemical reactions, it is crucial to segregate the waste. Do not mix 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone waste with other chemical waste streams, especially strong oxidizing agents or incompatible materials.[16]

Step 2: Containerization

  • Primary Container: Collect the solid waste in a dedicated, chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.[12] The container must be in good condition, free from leaks, and have a securely sealing screw-top cap.[10][16][17]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, or absorbent pads, must also be disposed of as hazardous waste.[8] These should be placed in a designated solid hazardous waste container.

Step 3: Labeling

Proper labeling is a critical compliance step.[5] As soon as the first particle of waste is placed in the container, it must be labeled with a "Hazardous Waste" tag.[16][17] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone." Chemical formulas or abbreviations are not acceptable.[17]

  • The accumulation start date.[18]

  • An indication of the potential hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[5][13][17]

  • The container must be kept closed at all times except when adding waste.[10][17]

  • Store the container within a secondary containment system, such as a chemical-resistant tub, to mitigate any potential leaks.[4][16]

  • The total volume of hazardous waste in an SAA is limited to 55 gallons.[5]

Step 5: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][13] Do not attempt to transport the waste yourself. A licensed transporter must handle the waste, which will be accompanied by a Uniform Hazardous Waste Manifest to track it to its final disposal facility.[14]

Section 3: Emergency Procedures for Spills

In the event of a small spill, the following immediate actions should be taken:

  • Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure adequate ventilation.[8][12]

  • Absorb: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite. Avoid creating dust.[12]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[12]

  • Decontaminate: Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[12]

For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Section 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone.

DisposalWorkflow Disposal Workflow for 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone Start Waste Generation (Unused or Contaminated Compound) Hazard_Assessment Hazard Assessment: Treat as Hazardous Waste (Precautionary Principle) Start->Hazard_Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Hazard_Assessment->PPE Segregate Segregate Waste: No Mixing with Other Chemicals PPE->Segregate Containerize Containerize in a Compatible, Sealed Container (e.g., HDPE) Segregate->Containerize Label Label Container: 'Hazardous Waste' + Full Name + Date Containerize->Label Store Store in Designated SAA with Secondary Containment Label->Store Disposal_Request Contact EHS or Licensed Waste Disposal Contractor Store->Disposal_Request End Professional Disposal (Cradle-to-Grave Compliance) Disposal_Request->End

Caption: Disposal Workflow Diagram

References

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Society for Clinical Pathology. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Lab Safety Manual: Chemical Management. Hampshire College. [Link]

  • Laboratory Waste Management Guidelines. University of North Alabama. [Link]

  • Hazardous Chemical Waste Management Reference Guide for Laboratories. ResearchGate. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Veolia. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. [Link]

  • RCRA INFORMATION BROCHURE. Philadelphia Water Department. [Link]

  • A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. (2020, December). ResearchGate. [Link]

  • Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV‑2 Papain-like Protease. PMC. [Link]

  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. (2026, January 23). ResearchGate. [Link]

Sources

Personal protective equipment for handling 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive, causality-driven approach to handling 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone. Because this molecule is a highly specialized research intermediate, it must be managed with the stringent safety protocols reserved for novel Active Pharmaceutical Ingredients (APIs)[1].

Chemical Profiling & Hazard Causality

1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone is a functionalized derivative of the spiro[chroman-2,4'-piperidine] scaffold. Compounds containing this specific pharmacophore are frequently investigated in medicinal chemistry as acetyl-CoA carboxylase (ACC) inhibitors, soluble epoxide hydrolase inhibitors, and delta-opioid receptor agonists[2].

While a specific Safety Data Sheet (SDS) for this exact derivative may not be publicly indexed, we must extrapolate its risk profile from its parent compound, spiro[chroman-2,4'-piperidine] (CAS 147372-85-8), which carries GHS classifications for acute oral toxicity and severe irritation[3].

Mechanistic Hazard Assessment:

  • Systemic Absorption Risk (H302): The spirocyclic core is inherently lipophilic, an evolutionary design choice in drug discovery to ensure penetration across biological membranes (such as the blood-brain barrier)[2]. While the 4-hydroxyl group adds hydrogen-bonding capability, the N-acetylation caps the basic piperidine nitrogen, rendering the molecule neutral and highly membrane-permeable. Dermal exposure therefore poses a rapid systemic risk.

  • Mucosal Irritation (H315 / H319): The structural geometry of the spiro-chroman system can disrupt lipid bilayers upon contact, causing localized inflammation in ocular and dermal tissues[4].

  • Aerosolization (H335): As a crystalline solid, fine particulates of spiro-chroman derivatives pose a significant inhalation risk, capable of causing acute respiratory tract irritation[4].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific lipophilic and electrostatic properties of this compound, standard laboratory PPE is insufficient. The following matrix outlines the required equipment and the scientific rationale behind each choice.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (Minimum thickness: 0.12 mm)Latex is highly permeable to lipophilic organic molecules. Nitrile provides a superior barrier against membrane-permeable spirocyclic scaffolds.
Eye Protection Snug-fitting chemical splash gogglesSafety glasses with side shields do not protect against aerosolized crystalline dust that can cause severe ocular irritation (H319)[4].
Body Protection Front-closing lab coat with knit cuffsKnit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate gaps where fine powders might settle on the skin.
Respiratory N95 or P100 particulate respiratorRequired only if handling the dry powder outside of a validated engineering control (e.g., during a spill response)[1].

Self-Validating Operational Protocols

The following step-by-step methodologies are designed as self-validating systems. If a validation check fails, the operator must halt the procedure immediately.

Protocol A: Powder Weighing and Transfer

Because the chroman ring structure can hold a static charge, the powder is prone to "jumping" or aerosolizing during transfer.

  • Preparation: Place the source vial and the receiving vessel inside a ventilated balance enclosure or a Class II Biological Safety Cabinet (BSC).

  • Validation Check (Airflow): Observe the analytical balance readout with the doors positioned for operation. A continuous fluctuation of >0.2 mg indicates excessive turbulent airflow, which risks aerosolizing the spirocyclic powder. Adjust the face velocity to the optimal range of 0.4–0.5 m/s before proceeding[1].

  • Execution: Use a static-dissipative (e.g., PTFE-coated) spatula to transfer the powder. Do not use standard stainless steel spatulas, which exacerbate static buildup.

  • Sealing: Tightly cap the receiving vial before removing it from the ventilated enclosure.

  • Validation Check (Decontamination): Wipe the exterior of the sealed vial with a 70% ethanol wipe. A visual inspection of the wipe should show no residue.

Protocol B: Solubilization and Solution Handling
  • Solvent Addition: Introduce the solvent (e.g., DMSO or ethanol, depending on the assay requirements) to the sealed vial inside a chemical fume hood.

  • Agitation: Vortex the closed vial until visually clear.

  • Validation Check (Dissolution): Hold the vial against a light source. If any micro-particulates remain, the mixture is a suspension, not a solution. Suspensions carry a higher risk of leaving concentrated API residue on surfaces if spilled. Continue sonication or add additional solvent until the solution is optically clear.

Spill Response and Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent aerosolization[5].

  • Dry Powder Spill: DO NOT dry sweep. Dry sweeping introduces lipophilic dust into the ambient air. Gently mist the spill area with a 50/50 water/ethanol mixture to wet the powder and collapse any aerosols. Wipe the area in a single direction using absorbent pads.

  • Liquid Spill: Cover the spill with chemical absorbent pads. Because the compound is highly lipophilic, clean the underlying surface with an organic solvent (e.g., isopropanol) followed by soap and water to break down any remaining lipid-soluble residue.

  • Waste Disposal: Segregate all contaminated wipes, PPE, and liquid waste into clearly labeled "Halogen-Free Organic Waste" containers. Do not mix with acidic waste streams, as the acetylated piperidine may undergo hydrolysis under strongly acidic conditions, altering its toxicity profile.

Operational Workflow Visualization

G Storage 1. Storage (2-8°C, Inert Gas) PPE 2. PPE Verification (Nitrile, Goggles) Storage->PPE Pre-task check Weighing 3. Powder Handling (Ventilated Enclosure) PPE->Weighing Proceed to hood Solubilization 4. Solubilization (Fume Hood) Weighing->Solubilization Sealed transfer Spill Spill Response (Wet Wipe Method) Weighing->Spill Aerosolization/Spill Disposal 5. Waste Disposal (Incineration) Solubilization->Disposal Liquid waste Spill->Disposal Solid waste

Fig 1: Operational safety workflow for handling highly lipophilic spirocyclic compounds.

References

  • Sigma-Aldrich. Spiro[chroman-2,4'-piperidine] | 147372-85-8 Safety Data. Retrieved from

  • [4] PubChem. 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride | C13H18ClNO. National Institutes of Health. Retrieved from 4

  • [2] ResearchGate. A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Retrieved from 2

  • [5] National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. Retrieved from 5

  • [3] PubChem. Spiro[chroman-2,4'-piperidine] | C13H17NO | CID 15187049. National Institutes of Health. Retrieved from3

  • [1] NCBI Bookshelf. Working with Chemicals - Prudent Practices in the Laboratory. National Institutes of Health. Retrieved from 1

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.